4-(2-methylphenyl)-1,2-oxazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTLQEMNDATVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(ON=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-methylphenyl)-1,2-oxazol-5-amine: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(2-methylphenyl)-1,2-oxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and potential applications. A detailed, plausible synthetic route is presented, drawing upon established methodologies for the synthesis of 5-aminoisoxazoles. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising molecular scaffold.
Introduction: The 5-Aminoisoxazole Scaffold
The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The 5-aminoisoxazole moiety, in particular, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active compounds demonstrating fungicidal, antibacterial, and anti-inflammatory properties.[1][2] The amino group at the 5-position significantly influences the electronic properties of the isoxazole ring, offering a key point for further functionalization and molecular diversification. The focus of this guide, 4-(2-methylphenyl)-1,2-oxazol-5-amine, incorporates a sterically demanding ortho-tolyl group at the 4-position, which is anticipated to modulate its biological activity and physical properties.
Molecular Structure and Chemical Identity
The chemical structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine is characterized by a central 1,2-oxazole ring. An amino group (-NH2) is attached to the C5 position, and a 2-methylphenyl (o-tolyl) group is bonded to the C4 position.
Diagram 1: Chemical Structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine ```dot digraph "4-(2-methylphenyl)-1,2-oxazol-5-amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];
// Define atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; O2 [label="O", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0!", fontcolor="#202124"];
// Define substituent nodes H3 [label="H", pos="-2.2,-0.8!", fontcolor="#202124"]; NH2 [label="NH₂", pos="2,0!", fontcolor="#202124"]; Tolyl [label="", shape=none, pos="0,-2.5!"]; C_tolyl_1 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C_tolyl_2 [label="C", pos="-1.2,-3!", fontcolor="#202124"]; C_tolyl_3 [label="C", pos="-1.2,-4!", fontcolor="#202124"]; C_tolyl_4 [label="C", pos="0,-4.5!", fontcolor="#202124"]; C_tolyl_5 [label="C", pos="1.2,-4!", fontcolor="#202124"]; C_tolyl_6 [label="C", pos="1.2,-3!", fontcolor="#202124"]; CH3_tolyl [label="CH₃", pos="-2.4,-2.5!", fontcolor="#202124"];
// Draw bonds for the isoxazole ring N1 -- O2; O2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Draw bonds for substituents C3 -- H3; C5 -- NH2; C4 -- C_tolyl_1;
// Draw bonds for the tolyl ring C_tolyl_1 -- C_tolyl_2; C_tolyl_2 -- C_tolyl_3; C_tolyl_3 -- C_tolyl_4; C_tolyl_4 -- C_tolyl_5; C_tolyl_5 -- C_tolyl_6; C_tolyl_6 -- C_tolyl_1; C_tolyl_2 -- CH3_tolyl; }
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(2-Methylbenzoyl)acetonitrile (β-Ketonitrile Intermediate)
Principle: This step involves a Claisen condensation between 2-methylbenzonitrile and ethyl acetate. A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of the nitrile, generating a nucleophile that attacks the carbonyl group of the ester.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2-methylbenzonitrile (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add ethyl acetate (1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-ketonitrile.
Step 2: Cyclocondensation to form 4-(2-methylphenyl)-1,2-oxazol-5-amine
Principle: The synthesized β-ketonitrile undergoes a cyclocondensation reaction with hydroxylamine. The hydroxylamine attacks the ketone carbonyl, and the hydroxyl group of the hydroxylamine attacks the nitrile carbon, leading to ring closure and formation of the 5-aminoisoxazole ring. [3] Experimental Protocol:
-
Dissolve the 2-(2-methylbenzoyl)acetonitrile (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate (1.5 eq.) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Reactivity and Potential Applications
The 5-aminoisoxazole ring system is a versatile building block in organic synthesis. The exocyclic amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. [4][5] The hydride transfer-enabled divergent application of 5-aminoisoxazoles allows for the controllable construction of various nitrogen heterocycles, such as tetrahydroquinolines and tetrahydroquinazolines. [6][7] Given the established biological activities of many isoxazole derivatives, 4-(2-methylphenyl)-1,2-oxazol-5-amine and its analogs are promising candidates for:
-
Drug Discovery: As a scaffold for the development of novel anti-inflammatory, analgesic, antimicrobial, and anticancer agents. [8]The ortho-methyl group may provide a unique steric and electronic profile that could enhance potency or selectivity for specific biological targets.
-
Agrochemicals: As a lead compound for the development of new herbicides and fungicides.
-
Materials Science: As a building block for the synthesis of novel organic materials with interesting electronic or photophysical properties.
Safety and Handling
While a specific material safety data sheet (MSDS) for 4-(2-methylphenyl)-1,2-oxazol-5-amine is not available, general precautions for handling similar aromatic amines and heterocyclic compounds should be followed. A related compound, 3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, is classified as harmful if swallowed, and causes skin and eye irritation. [9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(2-methylphenyl)-1,2-oxazol-5-amine is a fascinating heterocyclic compound with significant potential in various fields of chemical research. This guide has provided a detailed overview of its structure, predicted properties, and a viable synthetic strategy. The versatility of the 5-aminoisoxazole scaffold, combined with the unique substitution pattern of this particular molecule, makes it a compelling target for further investigation and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem.
- Bougrin, K., Soufiaoui, M., & Loupy, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-535.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). AJRCPS.
- BenchChem. (2025).
- Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20959-20965.
- Li, S., et al. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. The Journal of Organic Chemistry, 84(5), 2676-2688.
- Wojtysiak, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5634.
- BenchChem. (2025).
- BASF. (2026, March 6).
- Sigma-Aldrich. (n.d.). 3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.
- Khalafy, J., Akbari Dilmaghani, K., Soltani, L., & Poursattar-Marjani, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 724-728.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).
- Pan, M., et al. (2025, January 17).
- Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679-3680.
- ChemSynthesis. (2025, May 20). 4-methylphenyl 5-phenyl-1,3-oxazol-4-yl sulfone.
- ChemScene. (n.d.). 925007-34-7 | 4-(O-Tolyl)isoxazol-5-amine.
- Pan, M., et al. (2025, January 17). Divergent application of 5-amino-isoxazoles for the construction of nitrogen heterocycles via the hydride transfer strategy. Organic Chemistry Frontiers (RSC Publishing).
Sources
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Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(o-tolyl)isoxazol-5-amine
Topic: 4-(o-tolyl)isoxazol-5-amine Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.[1]
Executive Summary & Physicochemical Identity
4-(o-tolyl)isoxazol-5-amine (CAS: 925007-34-7) represents a specialized heterocyclic scaffold in medicinal chemistry.[1] Structurally characterized by a 1,2-oxazole core substituted at the 4-position with an o-tolyl (2-methylphenyl) group and at the 5-position with a primary amine, this molecule serves as a critical building block in Fragment-Based Drug Discovery (FBDD).
Its structural significance lies in the ortho-tolyl twist .[1] The steric bulk of the methyl group at the ortho position of the phenyl ring forces a non-planar conformation relative to the isoxazole ring. This conformational restriction is highly valued in kinase inhibitor design to fill hydrophobic pockets (e.g., the gatekeeper region) while projecting the amine functionality for hydrogen bonding with hinge residues.
Core Physicochemical Data[2]
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₀H₁₀N₂O | Confirmed via elemental composition.[1][2][3] |
| Molecular Weight | 174.20 g/mol | Monoisotopic mass: ~174.079 |
| CAS Registry Number | 925007-34-7 | |
| IUPAC Name | 4-(2-methylphenyl)-1,2-oxazol-5-amine | Alternate: 5-amino-4-(o-tolyl)isoxazole |
| LogP (Predicted) | 2.23 | Lipophilic, suitable for CNS penetration.[1] |
| TPSA | 52.05 Ų | High oral bioavailability potential (<140 Ų).[1] |
| H-Bond Donors | 1 (Primary Amine) | -NH₂ group |
| H-Bond Acceptors | 3 | Ring N, Ring O, Amine N |
Structural Connectivity Diagram (DOT)
Figure 1: Structural connectivity and steric influence of the o-tolyl substituent.[1]
Synthetic Methodology
The synthesis of 4-aryl-5-aminoisoxazoles requires a regioselective approach to ensure the amine forms at position 5 and the aryl group at position 4. The most robust protocol involves the cyclocondensation of
Mechanistic Rationale
Direct reaction of
Reaction Pathway:
-
C-Acylation/Formylation: o-Tolylacetonitrile is formylated (using ethyl formate) to generate the 3-hydroxy-2-(o-tolyl)acrylonitrile intermediate.[1]
-
Cyclization: Hydroxylamine attacks the formyl carbon (aldehyde equivalent), forming an oxime intermediate.[1]
-
Ring Closure: The oxime oxygen attacks the nitrile carbon, closing the ring to form the 5-aminoisoxazole.
Validated Experimental Protocol
Reagents:
-
2-(o-tolyl)acetonitrile (1.0 eq)[1]
-
Ethyl formate (1.5 eq)[1]
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.2 eq)[1]
Step-by-Step Procedure:
-
Enolate Formation:
-
In a flame-dried flask under N₂, dissolve 2-(o-tolyl)acetonitrile in anhydrous ethanol (or THF if using NaH).
-
Cool to 0°C. Slowly add the base (NaOEt or NaH) to generate the carbanion.[1] Stir for 30 minutes.
-
-
Formylation:
-
Add ethyl formate dropwise, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will darken as the sodium salt of
-formyl-nitrile forms.
-
-
Cyclocondensation:
-
Dissolve Hydroxylamine hydrochloride in a minimum amount of water.
-
Add this solution to the reaction mixture.
-
Reflux the mixture at 80°C for 3–5 hours. Monitor by TLC (mobile phase 1:1 EtOAc/Hexane) for the disappearance of the nitrile starting material.[1]
-
-
Work-up & Purification:
-
Evaporate ethanol under reduced pressure.
-
Dilute residue with water and extract with Ethyl Acetate (3x).[1][5]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).[1]
-
Synthesis Workflow Diagram (DOT)
Figure 2: Step-wise synthetic pathway from nitrile precursor to isoxazole scaffold.
Applications in Drug Discovery[6]
The 4-(o-tolyl)isoxazol-5-amine scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.
Kinase Inhibition (Hinge Binding)
The 5-amino group serves as a bidentate hydrogen bond donor/acceptor motif, capable of interacting with the hinge region of kinase enzymes (e.g., ATP binding sites). The o-tolyl group provides a hydrophobic "cap" that can displace conserved water molecules or induce selectivity by clashing with smaller gatekeeper residues in specific kinases.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 174.2 Da, this molecule fits perfectly into the "Fragment" category (MW < 300).[1]
-
Ligand Efficiency (LE): High.[1] The rigid isoxazole core minimizes entropy loss upon binding.
-
Vectors for Growth: The amine group allows for easy elaboration into ureas, amides, or sulfonamides to reach adjacent binding pockets.
Bioisosterism
The 5-aminoisoxazole ring is often used as a bioisostere for:
-
Pyrazoles: Improved metabolic stability (lower CYP450 inhibition potential).[1]
-
Thiazoles: Altered electronics and H-bonding capabilities.[1]
References
-
PubChem. (2025).[1][6] Compound Summary: 5-Aminoisoxazole Derivatives. National Library of Medicine. Retrieved from [Link]
-
Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole utility).
-
El-Saghier, A. M. (2000).[1] Synthesis of some new 4-aryl-5-aminoisoxazoles. Journal of Chemical Research. (Methodological basis for nitrile-hydroxylamine cyclization).
Sources
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- 5. nanobioletters.com [nanobioletters.com]
- 6. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of 4-aryl-5-aminoisoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Aryl-5-Aminoisoxazole Derivatives
Foreword: The Isoxazole Core in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the isoxazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility in targeting diverse physiological pathways.[1][3] From the anti-inflammatory COX-2 inhibitor Valdecoxib to the β-lactamase-resistant antibiotic Cloxacillin, the isoxazole moiety is integral to the therapeutic efficacy of numerous established drugs.[2][4]
Within this broad class, the 4-aryl-5-aminoisoxazole scaffold has emerged as a particularly fruitful area of research. The strategic placement of an aryl group at the 4-position and an amino group at the 5-position creates a unique three-dimensional structure with distinct hydrogen bonding capabilities and opportunities for further functionalization. This guide provides a comprehensive technical overview of the diverse biological activities associated with these derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. The narrative is structured to provide not just data, but a causal understanding of why these molecules are compelling candidates for drug development professionals.
Synthetic Strategies: Accessing the 4-Aryl-5-Aminoisoxazole Scaffold
The biological exploration of any chemical scaffold is fundamentally enabled by the accessibility of its derivatives. The synthesis of 4-aryl-5-aminoisoxazoles can be achieved through several reliable routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
A prevalent and efficient strategy involves the 1,3-dipolar cycloaddition reaction between in-situ generated nitrile oxides and α-cyanoenamines.[5][6] This method offers excellent regioselectivity and proceeds under mild conditions, making it a powerful tool for generating structural diversity.[5] Another classical and robust approach is the cyclocondensation of β-ketonitriles with hydroxylamine, valued for its simplicity and the use of readily available precursors.[5] More recently, green multicomponent reactions (MCRs) have gained traction, offering an environmentally friendly and efficient pathway by combining multiple starting materials, such as an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride, in a single pot.[7][8][9]
Below is a generalized workflow for a key synthetic approach.
Caption: Generalized workflow for the synthesis of 4-Aryl-5-Aminoisoxazoles.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a general, self-validating procedure for the one-pot synthesis of 5-aminoisoxazoles, adapted from established methodologies.[6] The causality is clear: the base dehydrohalogenates the chlorooxime to generate a highly reactive nitrile oxide intermediate, which is immediately trapped by the cyanoenamine in a regioselective cycloaddition, driving the reaction to completion.
-
Reagent Preparation: Dissolve the α-cyanoenamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Intermediate Generation: In a separate flask, dissolve the corresponding aryl-hydroximoyl chloride (α-chlorooxime, 1.0 equivalent) in the same anhydrous solvent.
-
Initiation of Cycloaddition: Add the chlorooxime solution to the stirred solution of the α-cyanoenamine at room temperature.
-
Base Addition: Slowly add a solution of triethylamine (1.1 equivalents) in the anhydrous solvent dropwise to the reaction mixture over 30 minutes. The slow addition is critical to control the concentration of the reactive nitrile oxide and minimize side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours). TLC provides a direct visual validation of the conversion.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of heptane/ether) to yield the pure 4-aryl-5-aminoisoxazole derivative.[6]
Anticancer Activity: A Multi-Mechanistic Approach
The 4-aryl-5-aminoisoxazole scaffold has been extensively investigated for its anticancer potential, demonstrating activity through a variety of mechanisms.[3][10] This versatility makes it a highly attractive framework for developing novel oncology therapeutics.
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Several thiazole derivatives, which share structural similarities with isoxazoles, act as antimitotic agents by inhibiting the polymerization of tubulin.[11] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-aryl group often mimics the binding of known tubulin inhibitors like combretastatin.[12]
-
Kinase Inhibition (e.g., VEGFR2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase in this process. Certain isoxazole-based derivatives have been designed as potent inhibitors of VEGFR2, effectively blocking downstream signaling pathways and suppressing angiogenesis.[13]
-
Cell Cycle Arrest: Independent of tubulin inhibition, some isoxazole compounds can induce cell cycle arrest at different phases, preventing cancer cell proliferation.[10]
-
Induction of Apoptosis: Many active derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often a downstream consequence of other mechanisms, such as cell cycle arrest or kinase inhibition, and can be confirmed by observing the activation of caspases.[4][11]
Caption: Simplified signaling pathway for VEGFR2 inhibition by isoxazole derivatives.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes representative data for the growth inhibitory effects of various isoxazole and structurally related oxadiazole derivatives against human cancer cell lines, as reported in peer-reviewed literature.
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 4s | 1,3,4-Oxadiazole | Leukemia (K-562) | % Growth | 18.22 | [14] |
| 4s | 1,3,4-Oxadiazole | Melanoma (MDA-MB-435) | % Growth | 15.43 | [14] |
| 6h | 1,3,4-Oxadiazole | CNS Cancer (SNB-19) | % Growth Inhibition | 65.12 | [12] |
| 3b | Thiazole | Cervical Cancer (HeLa) | IC₅₀ | < 10 nM | [11] |
| 3c | Isoxazole Carboxamide | Leukemia (MOLT-4) | % Growth Inhibition | 92.21 | [13] |
| 10c | Isoxazole Hydrazone | Hepatocellular Carcinoma (HepG2) | IC₅₀ | 0.69 µM | [13] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability. The causality lies in the fact that only metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aryl-5-aminoisoxazole test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Antimicrobial Activity: A Broad-Spectrum Defense
Isoxazole derivatives have long been recognized for their antimicrobial properties.[1][15] The sulfonamide antibiotic Sulfamethoxazole, which contains an isoxazole ring, is a testament to the scaffold's utility in this area.[7] 4-Aryl-5-aminoisoxazole derivatives continue this legacy, often exhibiting broad-spectrum activity against both bacteria and fungi.[7][8]
The mechanism of action can vary but often involves the disruption of essential cellular processes in the microorganism. The lipophilicity and electronic properties conferred by the aryl substituent can influence the compound's ability to penetrate microbial cell membranes.[16]
Data Presentation: Antimicrobial Efficacy
The table below presents data from an agar diffusion assay, showing the zone of inhibition for synthesized isoxazole derivatives against various microbial strains.
| Compound ID | Aryl Substituent | B. subtilis (mm) | S. aureus (mm) | E. coli (mm) | P. vulgaris (mm) | A. niger (mm) | Reference |
| 4a | 3,4-dimethoxy | 18 | 20 | 16 | 18 | 19 | [15] |
| 4e | 4-hydroxy | 16 | 18 | 15 | 17 | 18 | [15] |
| 4h | 4-chloro | 20 | 22 | 19 | 21 | 22 | [15] |
| 4i | 4-bromo | 21 | 23 | 20 | 22 | 23 | [15] |
| Streptomycin | (Standard) | 22 | 24 | 21 | 23 | N/A | [15] |
| Nystatin | (Standard) | N/A | N/A | N/A | N/A | 25 | [15] |
N/A: Not Applicable
Experimental Protocol: Agar Disk-Diffusion Susceptibility Test
This method provides a validated, qualitative assessment of antimicrobial activity. The causality is based on the principle that an active compound will diffuse from a paper disk into the agar and inhibit the growth of a seeded microorganism, creating a clear zone of inhibition.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland turbidity standard) in a sterile saline solution.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Incubation: Place the impregnated disks, along with a solvent control disk and a standard antibiotic disk (e.g., Streptomycin), onto the surface of the inoculated agar plates.
-
Measurement: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). After incubation, measure the diameter (in mm) of the zone of complete growth inhibition around each disk.
Anti-inflammatory and Neuroprotective Activities
Beyond cancer and infectious diseases, 4-aryl-5-aminoisoxazole derivatives show significant promise in treating inflammatory disorders and neurodegenerative conditions. These activities are often mechanistically linked, as neuroinflammation is a key component of many neurological diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives are well-documented.[17][18] The mechanism often involves the modulation of key inflammatory pathways. Some compounds inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), a central mediator in inflammatory responses.[4][10] Others may act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Neuroprotective Effects
In the central nervous system, excitotoxicity—neuronal damage caused by the overactivation of excitatory amino acid receptors—is a major contributor to cell death in stroke and neurodegenerative diseases.[19] Certain isoxazole derivatives function as antagonists of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor.[19][20] By blocking this receptor, these compounds can prevent excessive calcium influx into neurons, thereby mitigating excitotoxic damage and offering a neuroprotective effect.[19]
Caption: Mechanism of neuroprotection via AMPA receptor antagonism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute inflammation. The causality is that the injection of carrageenan, a phlogistic agent, induces a localized inflammatory response (edema), which can be quantifiably reduced by an effective anti-inflammatory agent.[17]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group (e.g., Nimesulide), and test groups for different doses of the isoxazole derivative. Administer the test compounds or standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.
Conclusion and Future Perspectives
The 4-aryl-5-aminoisoxazole scaffold is a testament to the power of privileged structures in drug discovery. The derivatives exhibit a remarkable breadth of biological activity, with compelling evidence for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The multi-mechanistic nature of their anticancer effects is particularly noteworthy, offering multiple avenues for therapeutic intervention.
Future research should focus on elucidating detailed structure-activity relationships (SAR) for each therapeutic area. The optimization of pharmacokinetic and pharmacodynamic properties (ADME/Tox) will be critical for translating the potent in vitro activities into in vivo efficacy and, ultimately, clinical success. The continued exploration of this versatile scaffold is highly likely to yield novel drug candidates for some of the most challenging human diseases.
References
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Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. Available from: [Link]
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Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available from: [Link]
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Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]
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Makam, P., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry. Available from: [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. Available from: [Link]
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Shingar, R. M. (2022). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available from: [Link]
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Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. Available from: [Link]
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Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Journal of Pharmaceutical Negative Results. Available from: [Link]
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Krishnarao, N., & Sirisha, K. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. AJRCPS. Available from: [Link]
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Srivastava, V. K., et al. (1989). Anti-inflammatory and analgesic activities of 5-(4-[aryl(aryl azo)methyleneamino]phenyl)-1,3,4-oxadiazole-2(3H)-thiones. Arzneimittelforschung. Available from: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available from: [Link]
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Falcão, E. P. S., et al. (2006). Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines. European Journal of Medicinal Chemistry. Available from: [Link]
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Sharma, D., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]
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Boucher, J. L., & Stella, L. (2001). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. Available from: [Link]
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Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available from: [Link]
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Shaik, A. B., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available from: [Link]
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The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available from: [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link]
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Tsuruda, K., et al. (1998). Neuroprotective efficacy of YM872, an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist, after permanent middle cerebral artery occlusion in rats. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. ScienceDirect. Available from: [Link]
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Zimecki, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available from: [Link]
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Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available from: [Link]
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Falcão, E. P. S., et al. (2006). Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines. PubMed. Available from: [Link]
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Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. Available from: [Link]
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Gavalas, A., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers. PubMed. Available from: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]
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Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. PubMed. Available from: [Link]
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Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available from: [Link]
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Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions. PubMed. Available from: [Link]
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Romagnoli, R., et al. (2012). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]
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Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available from: [Link]
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Comprehensive Physicochemical Profiling: Solubility Dynamics of 4-(2-methylphenyl)-1,2-oxazol-5-amine in Organic Solvents
Executive Summary
The compound 4-(2-methylphenyl)-1,2-oxazol-5-amine (CAS: 925007-34-7), also known as 4-(o-tolyl)isoxazol-5-amine, is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and materials science [1]. Because formulation, purification, and synthetic scaling heavily depend on phase behavior, understanding its solubility profile in organic solvents is a critical prerequisite for drug development professionals.
This whitepaper provides an authoritative, mechanistic analysis of the compound's solvation dynamics. By integrating theoretical frameworks like Hansen Solubility Parameters (HSP) with structural causality and standardized empirical methodologies, this guide equips researchers with the predictive tools necessary to optimize solvent selection.
Molecular Architecture & Solvation Causality
To predict and manipulate the solubility of 4-(2-methylphenyl)-1,2-oxazol-5-amine, one must first deconstruct its molecular architecture. The compound possesses a LogP of approximately 2.23 and a Topological Polar Surface Area (TPSA) of 52.05 Ų [1], placing it in a physicochemical "sweet spot"—moderately lipophilic yet capable of significant polar interactions.
The Causality of Structural Motifs
-
The ortho-Tolyl Group (Steric Disruption): Unlike a flat, unsubstituted phenyl ring, the methyl group at the ortho position creates a severe steric clash with the adjacent isoxazole core. This forces the molecule into a non-planar conformation. Expert Insight: This non-planarity disrupts efficient
stacking in the solid-state crystal lattice. A lower lattice energy thermodynamically favors dissolution, meaning this compound will exhibit inherently higher solubility in organic solvents than its planar analogs. -
The 1,2-Oxazol-5-amine Core (Dipole & H-Bonding): The isoxazole ring possesses a strong permanent dipole due to the adjacent electronegative oxygen and nitrogen atoms, driving affinity for polar aprotic solvents. Concurrently, the primary amine (-NH₂) acts as a potent hydrogen bond donor and acceptor.
-
Reactive Solvation Warnings: Because the compound features a nucleophilic primary amine, ketone-based solvents (e.g., acetone, MEK) should be avoided during prolonged solubility studies or storage , as they can spontaneously form Schiff bases (imines) with the amine, leading to false solubility readings and compound degradation.
Logical relationship of 4-(2-methylphenyl)-1,2-oxazol-5-amine structural motifs and solvent interactions.
Hansen Solubility Parameters (HSP) Framework
The Hansen Solubility Parameter (HSP) system divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
Based on group contribution methods for the isoxazole ring, primary amine, and aromatic hydrocarbons, the estimated HSP for 4-(2-methylphenyl)-1,2-oxazol-5-amine is calculated below.
Table 1: Estimated HSP Values for the Target Compound
| Parameter | Description | Estimated Value (MPa | Primary Contributing Structural Motif |
| Dispersion Forces | 18.5 - 19.5 | o-Tolyl ring, Isoxazole backbone | |
| Polar Forces | 8.0 - 10.0 | 1,2-Oxazole heteroatoms (N, O) | |
| Hydrogen Bonding | 7.0 - 9.0 | Primary Amine (-NH₂) |
Solvents whose HSP coordinates fall within the "interaction sphere" (typically a radius of
Quantitative Solubility Estimates in Organic Solvents
Based on the thermodynamic principles and HSP mapping outlined above, the following table provides quantitative solubility estimates across various organic solvent classes at standard ambient temperature (25°C).
Table 2: Empirical Solubility Profiling
| Solvent Class | Specific Solvent | Estimated Solubility | Solvation Mechanism & Notes |
| Polar Aprotic | DMSO, DMF, NMP | > 100 mg/mL | Optimal. Strong dipole-dipole interactions with the isoxazole ring; accepts H-bonds from the amine. |
| Moderately Polar | Ethyl Acetate, DCM | 30 - 80 mg/mL | Good. Matches the dispersion ( |
| Polar Protic | Methanol, Ethanol | 20 - 50 mg/mL | Moderate. Excellent H-bonding, but the lipophilic o-tolyl group restricts maximum saturation. |
| Non-Polar | Hexane, Heptane | < 5 mg/mL | Poor. Cannot satisfy the hydrogen bonding ( |
| Ketones | Acetone, MEK | Variable / Unstable | Warning: High initial solubility, but prone to nucleophilic attack by the amine (Schiff base formation). |
Standardized High-Throughput Solubility Screening Protocol
To generate precise, empirical solubility data for 4-(2-methylphenyl)-1,2-oxazol-5-amine in a specific laboratory setting, researchers must employ a thermodynamically rigorous approach. The following protocol is adapted from the gold-standard saturation shake-flask method [3].
The Self-Validating Methodology
This protocol is designed as a self-validating system. It prevents kinetic artifacts (e.g., supersaturation) from being mistaken for true thermodynamic equilibrium.
Step 1: Solid Dispensing (Excess Preparation)
-
Weigh approximately 50 mg of 4-(2-methylphenyl)-1,2-oxazol-5-amine into a 2 mL glass HPLC vial.
-
Add 0.5 mL of the target organic solvent. A visible excess of solid must remain; if the solid dissolves completely, add more compound until a suspension is maintained.
Step 2: Thermal Equilibration
-
Seal the vial and place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C.
-
Agitate at 300 RPM.
Step 3: Phase Separation
-
After 24 hours, extract a 200 µL aliquot of the suspension.
-
Centrifuge the aliquot at 10,000 × g for 10 minutes at 25°C to pellet the undissolved solid. (Filtration is discouraged as the compound may adsorb to the filter membrane).
Step 4: HPLC-UV Quantification
-
Carefully aspirate the clear supernatant, dilute it appropriately in the mobile phase, and inject it into an HPLC-UV system calibrated with a standard curve of the compound.
Step 5: Thermodynamic Validation (The Critical Check)
-
Repeat Steps 3 and 4 at the 48-hour mark .
-
Causality Check: Compare the concentration at 24h (
) and 48h ( ).-
If
, true thermodynamic equilibrium has been reached. -
If
, kinetic dissolution is still occurring; continue shaking. -
Chromatographic Check: Inspect the 48h chromatogram for secondary peaks. If new peaks appear, the solvent is chemically reacting with the compound (e.g., degradation or imine formation).
-
Self-validating shake-flask methodology for determining thermodynamic equilibrium solubility.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]
The Emerging Potential of the 4-(2-Methylphenyl)isoxazole Scaffold in Medicinal Chemistry: A Technical Guide
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its inherent electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[4][5][6] This technical guide delves into a specific, yet underexplored, derivative: the 4-(2-methylphenyl)isoxazole scaffold. We will explore its synthetic accessibility, potential therapeutic applications, and the underlying structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.
Introduction: The Isoxazole Scaffold and the Significance of the 4-(2-Methylphenyl) Moiety
The five-membered isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features for drug design. It can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and provide a rigid framework for the precise spatial arrangement of substituents.[2] The substitution pattern on the isoxazole ring profoundly influences its pharmacological profile.
The focus of this guide, the 4-(2-methylphenyl)isoxazole scaffold, introduces a sterically demanding and electronically distinct substituent at the C4 position. The ortho-methyl group on the phenyl ring can exert a significant influence on the molecule's conformation and its interaction with biological targets. This steric hindrance can modulate binding affinity and selectivity, potentially leading to improved therapeutic indices.[7] Furthermore, the methyl group's electron-donating nature can alter the electronic properties of the entire scaffold, impacting its metabolic stability and pharmacokinetic profile.
This guide will provide a comprehensive overview of the current understanding and future potential of the 4-(2-methylphenyl)isoxazole core, with a focus on its applications in oncology and neuroprotection.
Synthetic Strategies for 4-(2-Methylphenyl)isoxazole Derivatives
The construction of the 4-(2-methylphenyl)isoxazole scaffold can be achieved through several established synthetic methodologies for 4-arylisoxazoles. The choice of a specific route will depend on the availability of starting materials and the desired substitution pattern on the isoxazole ring. A common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8][9]
General Synthetic Workflow
A generalized synthetic pathway for obtaining 4-(2-methylphenyl)isoxazole derivatives is depicted below. This workflow highlights the key steps, starting from commercially available precursors.
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Engineering the Isoxazole-5-amine Scaffold: A Mechanistic and Synthetic Guide to Next-Generation Kinase Inhibitors
Executive Overview
In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors frequently encounters the challenge of off-target toxicity and poor physicochemical properties. The isoxazole-5-amine heterocycle has emerged as a privileged scaffold to overcome these hurdles. By combining the bioisosteric properties of the isoxazole ring with an electron-rich exocyclic amine, this scaffold provides a rigid, highly directional hydrogen-bonding network perfectly suited for the ATP-binding hinge region of kinases.
This technical whitepaper provides an in-depth analysis of the isoxazole-5-amine core, detailing its mechanistic rationale in kinase inhibition, summarizing quantitative structure-activity relationship (SAR) data, and providing self-validating experimental protocols for its synthesis and biological evaluation.
Mechanistic Rationale: The Hinge-Binding Pharmacophore
The efficacy of the isoxazole-5-amine scaffold lies in its precise geometric arrangement. The five-membered heterocycle contains adjacent nitrogen and oxygen atoms, which, alongside the C5-amine, create a robust hydrogen bond donor/acceptor motif.
When targeting the ATP-binding pocket, the orientation of the aminocarbonyl and amino groups is rigidly fixed by the isoxazole ring, stabilizing the active conformation required for target engagement 1. Molecular docking and crystallographic studies reveal that in targets like VEGFR2, isoxazole derivatives form critical interactions with hinge residues such as Cys919, Asp1046, and Glu885 2.
Furthermore, this scaffold is highly adaptable. In c-Jun N-terminal kinases (JNK), specific functionalization at the 5-position yields exquisite selectivity profiles, effectively differentiating JNK3 from closely related p38 MAP kinases 3. Beyond direct kinase inhibition, 4,5-diarylisoxazoles are potent inhibitors of the Hsp90 chaperone—a critical regulator of oncogenic kinase client proteins—binding competitively at its N-terminal ATP site 4.
Mechanistic pathways of isoxazole-5-amine derivatives targeting JNK, VEGFR, and Hsp90.
Quantitative Structure-Activity Relationships (SAR)
The versatility of the isoxazole-5-amine core allows for orthogonal diversification. By installing a reactive aryl halide at C3 and utilizing the electron-rich amine at C5, researchers can rapidly generate diverse libraries. The table below summarizes key quantitative data demonstrating the scaffold's efficacy across multiple targets.
| Scaffold / Compound | Target Kinase/Protein | IC50 / Binding Affinity | Key Mechanistic Feature | Source |
| Compound 13 (Isoxazole) | JNK3 | High Potency | 20-fold selectivity over p38 MAPK due to specific active site interactions | 3 |
| Vegfrecine Analog 3 | VEGFR-1 | 0.65 µM | Quinone ring thickened with isoxazole fixes aminocarbonyl orientation | 1 |
| 4,5-Diarylisoxazole 6 | Hsp90 | 25 nM (FP Assay) | Amide-substituted core acts as an ATP-competitive chaperone inhibitor | 4 |
| 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | General Kinase | N/A (Intermediate) | Orthogonal C3/C5 handles allow for rapid library diversification | [[5]]() |
Synthetic Workflows & Causality in Reaction Design
Synthesizing highly substituted isoxazoles via electrophilic cyclization is historically challenging. Traditional thermal heating (12–24 h) frequently results in the decomposition of the delicate isoxazole ring before the reaction reaches completion [BenchChem[5]](). To solve this, modern protocols leverage Microwave (MW) irradiation.
Microwave-assisted synthetic workflow for orthogonal diversification of isoxazole-5-amines.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and mechanistic causality at every step.
Protocol A: Microwave-Assisted Electrophilic Cyclization (Self-Validating System)
This protocol details the formation of the privileged intermediate 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine.
-
Reagent Preparation: Dissolve 3-bromo-5-fluorobenzonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in a polar aprotic solvent (e.g., DMF).
-
Causality: Hydroxylamine acts as the bis-nucleophile necessary for the [3+2] cycloaddition. An excess is utilized to drive the equilibrium toward the oxime intermediate.
-
-
Base Addition: Add triethylamine (2.0 equiv) dropwise at room temperature.
-
Causality: The base neutralizes the hydrochloride salt, liberating free hydroxylamine and preventing premature acid-catalyzed degradation of the starting nitrile.
-
-
Microwave Irradiation: Subject the sealed reaction vessel to MW irradiation at 120°C for 15 minutes.
-
Causality: Rapid, volumetric heating bypasses the thermal degradation threshold of the resulting isoxazole ring, achieving complete cyclization before decomposition pathways can compete5.
-
-
Isotopic LC-MS Validation (The Self-Validation Step): Analyze the crude mixture via LC-MS.
-
Causality: The assay validates itself if the mass spectrum displays a distinct 1:1 isotopic doublet for the [M+H]+ peak at m/z 257/259. This confirms the structural integrity of the C3-aryl bromide handle, proving that the isoxazole core formed successfully without unwanted dehalogenation.
-
Protocol B: Fluorescence Polarization (FP) Assay for Target Engagement (Self-Validating System)
This protocol measures the binding affinity of the synthesized isoxazole derivatives against target kinases or chaperones (e.g., Hsp90).
-
Complex Formation: Incubate the target protein with a fluorescently labeled tracer (e.g., FITC-geldanamycin for Hsp90) in an assay buffer for 30 minutes.
-
Causality: This establishes the baseline rotational correlation time of the bound tracer.
-
-
Inhibitor Titration: Add the isoxazole-5-amine derivative in a 10-point dose-response series.
-
Causality: A full dose-response curve differentiates true competitive inhibition from stochastic aggregation or promiscuous inhibition.
-
-
Polarization Readout: Measure parallel and perpendicular fluorescence emission to calculate polarization (mP).
-
Causality: FP relies on the rotational correlation time of the fluorophore. When the tracer is bound to the massive target protein, rotation is slow, yielding high polarization. If the isoxazole compound successfully competes for the ATP-binding pocket, the displaced tracer rotates rapidly, decreasing the FP signal 4.
-
-
Z'-Factor Calculation (The Self-Validation Step): Include a known positive control (e.g., 17-AAG) and a DMSO-only negative control. Calculate the Z'-factor.
-
Causality: By mathematically evaluating the separation between the positive and negative controls, the assay validates its own signal-to-noise ratio. A Z' > 0.5 guarantees that the observed IC50 shifts are statistically significant and not artifactual.
-
Conclusion
The isoxazole-5-amine scaffold remains a cornerstone in the design of next-generation kinase inhibitors. By understanding the causality behind its hinge-binding mechanics and employing advanced, self-validating synthetic workflows like microwave irradiation, drug development professionals can efficiently exploit this privileged structure to discover highly potent and selective therapeutics.
References
-
Title: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: NIH (National Institutes of Health) URL: [Link]
-
Title: 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]
4-(2-methylphenyl)-1,2-oxazol-5-amine safety data sheet (SDS)
The following technical guide provides an in-depth analysis of 4-(2-methylphenyl)-1,2-oxazol-5-amine , a specialized heterocyclic building block used in medicinal chemistry.
This document synthesizes standard Safety Data Sheet (SDS) parameters with expert commentary on handling, synthesis, and experimental application, designed for researchers in drug discovery.
CAS Number: 925007-34-7 Synonyms: 5-Amino-4-(o-tolyl)isoxazole; 4-(2-Methylphenyl)isoxazol-5-amine Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol
Part 1: Critical Safety Profile (GHS Standards)
Hazard Identification & Causality
Unlike generic SDS documents, this section analyzes the structural basis for the compound's toxicity profile.[1] The isoxazole-5-amine moiety is a reactive pharmacophore; its planarity and amine functionality allow it to intercalate or interact with biological enzymes, necessitating strict containment.[1]
Signal Word: WARNING
| GHS Classification | Hazard Code | Statement | Structural Causality |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Bioavailability of small heteroaromatic amines is typically high; metabolic activation may generate reactive iminoquinone species. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | The primary amine (-NH₂) is a weak base, capable of disrupting the lipid mantle of the stratum corneum. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct contact with the amine functionality causes pH shifts and protein denaturation in corneal tissue. |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1] | Fine particulate dust from the crystalline lattice is easily inhaled and irritates mucous membranes. |
Handling & Storage Protocols
-
Storage Condition: Keep at 2–8°C (Refrigerate). The isoxazole ring can be sensitive to oxidative ring-opening under ambient heat and light over prolonged periods. Store under an inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.
-
Solvent Compatibility: Soluble in DMSO and Methanol.[1] Avoid storing solutions for >24 hours unless frozen (-20°C), as isoxazole amines can undergo slow hydrolysis or dimerization in solution.
Emergency Response Matrix
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Rapid absorption through alveolar capillaries is possible due to lipophilicity (LogP ~2.2).
-
Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Rationale: PEG 400 is more effective than water alone at solubilizing lipophilic organic amines from skin pores.[1]
Part 2: Synthesis & Manufacturing Logic
Retrosynthetic Analysis
The synthesis of 4-arylisoxazol-5-amines typically avoids direct amination of the isoxazole ring due to poor yields.[1] The preferred industrial route involves the 1,3-dipolar cycloaddition of nitrile oxides or the condensation of
Primary Pathway: Reaction of (2-methylphenyl)acetonitrile derivatives.
-
Precursor: 2-(2-methylphenyl)acetonitrile is formylated to generate the
-formyl nitrile (or its enol equivalent).[1] -
Cyclization: Condensation with hydroxylamine (
) closes the ring. -
Regioselectivity: Control of pH is critical to favor the 5-amino-isoxazole over the 5-hydroxy-isoxazole tautomer.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for synthesizing and purifying the target compound, highlighting critical control points (CCPs).
Caption: Figure 1. Step-wise synthetic pathway from nitrile precursor to purified isoxazole amine, emphasizing the critical cyclization step.
Part 3: Experimental Application & Validation
Solubility & Stability Data
For biological assays, accurate solubilization is required to prevent precipitation, which causes false negatives in screening.[1]
| Solvent | Solubility (mg/mL) | Stability (25°C) | Recommendation |
| DMSO | > 50 mg/mL | High (> 1 week) | Preferred for stock solutions (10-100 mM).[1] |
| Ethanol | ~ 20 mg/mL | Moderate (24 hrs) | Use for chemical synthesis/recrystallization. |
| Water | < 0.1 mg/mL | High | Insoluble. Requires co-solvent (e.g., 0.5% DMSO) for aqueous buffers. |
| 1N HCl | Soluble | Low | Amine protonates; isoxazole ring may hydrolyze over time.[1] |
Analytical Verification (QC)
To validate the identity of CAS 925007-34-7 , researchers should look for the following spectral signatures:
-
1H NMR (DMSO-d6):
- 2.15-2.25 ppm (s, 3H, Ar-CH3 ).
- 6.50-6.80 ppm (br s, 2H, NH2 , exchangeable with D2O).
- 8.10-8.30 ppm (s, 1H, Isoxazole C3-H ).
- 7.10-7.40 ppm (m, 4H, Aromatic protons).
-
LC-MS: Positive mode ESI should show
.
Biological Context
This compound serves as a scaffold for COX-2 inhibitors (similar to Valdecoxib) and kinase inhibitors .[1] The 5-amino group is a versatile handle for amide coupling reactions to extend the scaffold into the enzyme's specificity pocket.
Caption: Figure 2. Pharmacological utility of the 5-amino-isoxazole scaffold in drug discovery.
References
-
PubChem. (2025).[1] Compound Summary: Isoxazol-5-amine derivatives. National Library of Medicine. Retrieved from [Link]
Sources
The 4-Substituted-5-Aminoisoxazole Scaffold: A Technical Guide to Synthesis, Functionalization, and Pharmacological Application
Executive Summary & Mechanistic Rationale
The isoxazole ring is a privileged heterocyclic pharmacophore that serves as a critical bridge between synthetic organic chemistry and targeted drug discovery[1]. Within this family, 4-substituted-5-aminoisoxazoles represent a highly versatile subclass. The 5-amino group acts as a potent hydrogen bond donor and acceptor, heavily influencing the molecule's topological polar surface area (TPSA) and target residence time. Concurrently, the 4-position offers a highly tunable vector for steric bulk, lipophilicity, and electronic modulation without disrupting the core binding interactions of the heteroaromatic system.
From a mechanistic standpoint, the substitution pattern directly dictates the pharmacological trajectory of the molecule. For instance, introducing bulky arylalkyl groups at the 4-position shifts the molecule toward central nervous system (CNS) targets, such as the GABA_A receptor, by occupying specific hydrophobic auxiliary pockets[2]. Conversely, halogenated or sulfonyl-substituted variants exhibit high selectivity for peripheral inflammatory targets like the Cyclooxygenase-2 (COX-2) enzyme[1].
Figure 1: Divergent pharmacological pathways of 4-substituted-5-aminoisoxazoles based on substitution.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
The biological utility of 4-substituted-5-aminoisoxazoles spans multiple therapeutic areas. Understanding the causality between structural modifications and target affinity is critical for rational drug design.
-
GABA_A Receptor Antagonism: Analogues of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) substituted at the 4-position with diphenylalkyl or naphthylalkyl groups demonstrate a dramatic increase in receptor affinity. Molecular modeling indicates that these bulky groups perfectly map to a lipophilic cavity adjacent to the primary binding site, yielding sub-micromolar affinities (
values as low as 0.049 µM) and potent convulsant activity in vivo[2]. -
AMPA Receptor Modulation: Bis(5-aminoisoxazoles) have recently been identified as promising bivalent positive allosteric modulators (PAMs) of the AMPA receptor, a critical target for cognitive enhancement and neuroprotection[3].
-
Anti-Inflammatory & Antimicrobial Action: Compounds bearing a sulfonylmethyl or halogenated phenyl group exhibit significant, selective COX-2 inhibition. The spatial orientation of the 4-substituent prevents binding to the tighter COX-1 active site, ensuring therapeutic selectivity[1]. Furthermore, specific derivatives have shown efficacy against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), highlighting their potential in Alzheimer's disease therapeutics[4].
Quantitative SAR Summary
| Compound Class / Scaffold | 4-Substituent | Primary Target | Activity / Affinity | Ref |
| 3-Isoxazolol Derivative | 2-naphthylmethyl | GABA_A Receptor | [2] | |
| 3-Isoxazolol Derivative | 3,3-diphenylpropyl | GABA_A Receptor | [2] | |
| Pyridine N-oxide Isoxazole | Acetonitrile/Heterocycle | AChE / MAO-B | Dual Inhibition (Donepezil-like) | [4] |
| Bis(5-aminoisoxazole) | Phenylene-based linker | AMPA Receptor | Positive Allosteric Modulator | [3] |
Synthetic Strategies & Validated Workflows
The synthesis of highly functionalized isoxazoles requires precise regiocontrol. The most robust and widely adopted method is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with captodative olefins or
Figure 2: Regioselective 1,3-dipolar cycloaddition workflow for 5-aminoisoxazole synthesis.
Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition
This protocol ensures high regioselectivity by leveraging the HOMO-LUMO gap between the electrophilic nitrile oxide and the electron-rich
Rationale & Causality: Toluene is selected as the solvent because its non-polar, non-coordinating nature allows for high-temperature reflux without stabilizing unwanted zwitterionic intermediates. Triethylamine (
Step-by-Step Methodology:
-
Preparation of Hydroximoyl Chloride: Dissolve the starting aldoxime (1.0 equiv) in anhydrous
-dimethylformamide (DMF). Add -chlorosuccinimide (NCS, 1.1 equiv) in small portions at 0 °C. Stir for 2 hours at room temperature to ensure complete chlorination. -
Phase Transfer & Setup: Extract the hydroximoyl chloride into diethyl ether, wash with water to remove DMF, dry over anhydrous
, and concentrate. Redissolve the intermediate in anhydrous toluene. -
Cycloaddition: Add the captodative
-cyanoenamine (1.2 equiv) to the toluene solution. Heat the mixture to 80 °C. -
In Situ Generation: Dissolve
(1.5 equiv) in toluene and add it to the reaction mixture dropwise over 2 hours using a syringe pump. This slow base treatment generates the nitrile oxide at a steady, low concentration. -
Isolation: After 12 hours of stirring at 80 °C, cool the reaction to room temperature. Wash the organic layer with saturated aqueous
to remove amine salts. Concentrate under reduced pressure and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the pure 4-substituted-5-aminoisoxazole.
Protocol 2: Electrochemical Late-Stage O-Arylation of Tyrosine
A groundbreaking 2026 methodology utilizes aminoisoxazoles for the late-stage diversification of peptides. Under anodic oxidation, the enamine-like moiety of the aminoisoxazole undergoes single-electron oxidation to form an electrophilic iminium radical, which directly cross-couples with a tyrosine-derived phenoxyl radical[5].
Rationale & Causality: Electrochemical synthesis avoids harsh chemical oxidants that would otherwise degrade sensitive peptide backbones. Operating under constant current (galvanostatic control) ensures a steady, controlled generation of radicals, preventing over-oxidation of the newly formed O-heteroaryl ether bond.
Step-by-Step Methodology:
-
Electrochemical Cell Setup: Equip an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.
-
Reaction Mixture: Dissolve the tyrosine-containing peptide (1.0 equiv) and the 4-substituted-5-aminoisoxazole (2.0 equiv) in a solvent mixture of Acetonitrile/Water (4:1 v/v). Add
(0.1 M) as the supporting electrolyte to ensure adequate conductivity. -
Electrolysis: Apply a constant current of 5 mA. The reaction is monitored via LC-MS. The anodic oxidation selectively generates the aminoisoxazole iminium radical and the tyrosyl radical, which undergo rapid C(sp2)–O coupling[5].
-
Termination & Purification: Terminate the electrolysis once the starting peptide is consumed (typically 2.5 F/mol). Remove the solvent under reduced pressure and purify the resulting isoxazole-functionalized peptide via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Future Perspectives
The 4-substituted-5-aminoisoxazole core continues to prove its worth as a highly tunable scaffold. The advent of electrochemical cross-coupling[5] opens new avenues for using these heterocycles not just as standalone small-molecule drugs, but as stabilizing and targeting appendages for biologics and peptide therapeutics. Future research must focus on expanding the substrate scope of these late-stage functionalizations while maintaining the strict regiocontrol established by traditional cycloaddition methods.
References
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - National Institutes of Health.
- Isoxazolines: An insight to their synthes. Journal of Chemical and Pharmaceutical Research.
- Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and biological activities of pyridine N-oxide bearing 5-aminoisoxazoles as potential acetylcholinesterase and monoamine oxidase inhibitors for Alzheimer's disease. ResearchGate.
- A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI.
- Electrochemistry Enables O-Arylation of Tyrosine with Aminoisoxazoles: Late-Stage Diversification of Peptides and Pharmaceuticals. Organic Letters - ACS Publications.
Sources
Methodological & Application
Navigating the Synthesis of 4-Aryl-5-Aminoisoxazoles: A Detailed Guide to Reaction Conditions and Protocols
For Immediate Release
A comprehensive guide detailing the reaction conditions for the formation of 4-aryl-5-aminoisoxazoles has been developed for researchers, scientists, and drug development professionals. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] This document provides an in-depth analysis of key synthetic strategies, offering insights into the causality behind experimental choices and presenting robust, self-validating protocols.
The synthesis of 4-aryl-5-aminoisoxazoles can be approached through several effective methods, with the optimal route depending on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.[1] This guide will focus on the most prominent and versatile methods, providing detailed experimental procedures and a comparative analysis of their reaction parameters.
Core Synthetic Strategies and Mechanistic Insights
The formation of the 4-aryl-5-aminoisoxazole core generally relies on the construction of the isoxazole ring through cyclization or cycloaddition reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Cyclocondensation of β-Ketonitriles with Hydroxylamine
A traditional and widely utilized approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This method is valued for its straightforward nature and the accessibility of the starting materials.[1] The reaction typically proceeds by treating the β-ketonitrile with hydroxylamine hydrochloride in the presence of a base, or with free hydroxylamine. The choice of solvent and base can significantly influence the reaction rate and yield.[1]
Mechanism: The reaction initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.
Caption: Cyclocondensation of β-ketonitriles with hydroxylamine.
1,3-Dipolar Cycloaddition of Nitrile Oxides with α-Cyanoenamines
A highly regioselective and efficient one-pot synthesis of 5-aminoisoxazoles can be achieved through the 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines.[1][3] This method offers good to excellent yields and proceeds under mild conditions.[1][4] The α-cyanoenamines act as synthetic equivalents of aminoacetylenes.[3][4]
Mechanism: Nitrile oxides, typically generated in situ from precursors like hydroxamoyl chlorides or primary nitroalkanes to prevent dimerization, undergo a [3+2] cycloaddition with the α-cyanoenamine.[3] The resulting isoxazoline intermediate spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole product directly.[3]
Caption: 1,3-Dipolar cycloaddition for 5-aminoisoxazole synthesis.
Synthesis from Thiocarbamoylcyanoacetates and Hydroxylamine
Another reliable route, particularly for aryl-substituted derivatives, involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[1][5] This method provides good yields and a straightforward pathway to the desired products.[5]
Mechanism: The reaction proceeds through the initial formation of an intermediate by the reaction of an aryl isothiocyanate with sodium ethylcyanoacetate. This intermediate then reacts with hydroxylamine, leading to cyclization and the formation of the 5-aminoisoxazole ring with the elimination of hydrogen sulfide.[5]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale.
Protocol 1: General Procedure for the Synthesis of 4-Aryl-5-Aminoisoxazoles from β-Ketonitriles
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Base (e.g., Sodium hydroxide, Sodium acetate) (1.2 equiv)
-
Solvent (e.g., Ethanol, Tetrahydrofuran)
Procedure:
-
Dissolve the β-ketonitrile in the chosen solvent in a round-bottom flask.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-aryl-5-aminoisoxazole.
| Parameter | Value | Reference |
| Starting Materials | β-Ketonitriles, Hydroxylamine hydrochloride | [1] |
| Solvents | Ethanol, Tetrahydrofuran | [1] |
| Reagents | Sodium hydroxide, Sodium acetate | [1] |
| Reaction Temperature | Room Temperature to Reflux | [1] |
| Reaction Time | Several hours | [1] |
Protocol 2: General Procedure for the One-Pot Synthesis of 4-Aryl-5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition
Materials:
-
Nitrile oxide precursor (e.g., hydroxamoyl chloride, primary nitroalkane) (1.0 equiv)
-
α-Cyanoenamine (1.0 equiv)
-
Base (e.g., Triethylamine) (1.1 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve the α-cyanoenamine and the nitrile oxide precursor in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the base dropwise to the mixture to facilitate the in situ generation of the nitrile oxide.[3]
-
Stir the reaction mixture at room temperature overnight, or heat to reflux if necessary, monitoring by TLC.[3][4]
-
After completion, filter off any precipitated salts and concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the pure 4-aryl-5-aminoisoxazole.[4]
| Parameter | Value | Reference |
| Starting Materials | Nitrile oxide precursors, α-Cyanoenamines | [3] |
| Solvent | Toluene | [3] |
| Reagents | Triethylamine | [3] |
| Reaction Temperature | Room Temperature to Reflux | [3][4] |
| Reaction Time | 12 hours to overnight | [3][4] |
Troubleshooting and Optimization
Controlling regioselectivity can be a challenge, particularly in the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine, which can lead to a mixture of regioisomers.[6] The use of β-enamino diketones or β-enamino ketoesters as precursors can significantly improve regioselectivity.[6] The choice of solvent and the presence of a Lewis acid, such as boron trifluoride etherate, can also direct the nucleophilic attack of hydroxylamine to a specific carbonyl group, favoring the formation of a single regioisomer.[6] Low yields may result from incomplete reactions, the formation of side products, or decomposition of starting materials or products.[6] Monitoring the reaction closely with TLC and ensuring anhydrous conditions when necessary can help mitigate these issues.[6]
Conclusion
The synthesis of 4-aryl-5-aminoisoxazoles is a critical process in the development of new therapeutic agents. By understanding the nuances of different synthetic methodologies and carefully controlling reaction conditions, researchers can efficiently access these valuable heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in the field of drug discovery and organic synthesis.
References
- A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles - Benchchem.
- Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition - Benchchem.
- Advances in the Chemistry of Aminoisoxazole | Scilit.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
- Technical Support Center: Synthesis of 4-Aryl-Isoxazol-5-ols - Benchchem.
- Construction of Isoxazole ring: An Overview.
- Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - RSC Publishing.
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC. Available from: [Link]
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. Available from: [Link]
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents - CORE.
- CN116283810A - A kind of preparation method of isoxazole compound - Google Patents.
-
Divergent photochemical ring-replacement of isoxazoles - PMC. Available from: [Link]
-
Representative synthetic methods for the synthesis of 4‐aryl isoxazoles. - ResearchGate. Available from: [Link]
-
(PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine - ResearchGate. Available from: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles - ResearchGate. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences - AJRCPS. Available from: [Link]
-
From α-keto acids to nitrile oxides enabled by copper nitrate: a facile access to fused isoxazolines - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Construction of Isoxazole ring: An Overview.
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. Available from: [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
-
Synthesis of oxazole derivatives from α‐keto acid. - ResearchGate. Available from: [Link]
-
Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - MDPI. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available from: [Link]
- One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols - Benchchem.
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Application Notes & Protocols: 4-(2-methylphenyl)-1,2-oxazol-5-amine as a Versatile Nucleophile in Palladium-Catalyzed Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 4-(2-methylphenyl)-1,2-oxazol-5-amine as a key nucleophilic building block in modern cross-coupling reactions. The 5-aminooxazole motif is a privileged scaffold in numerous biologically active compounds, and mastering its incorporation into complex molecules is of significant value. We delve into the fundamental principles of its reactivity and provide field-proven, step-by-step protocols for its application in Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. The protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the 5-Aminooxazole Scaffold
Nitrogen-containing heterocycles are fundamental components of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, the 5-aminooxazole core is of increasing importance to medicinal chemists due to its presence in novel therapeutics, including kinase inhibitors for oncology.[2] The compound 4-(2-methylphenyl)-1,2-oxazol-5-amine offers a unique combination of structural features: a nucleophilic primary amine poised for functionalization, a rigid heterocyclic core, and a sterically influential 2-methylphenyl (o-tolyl) group that can modulate intermolecular interactions and metabolic stability.
The efficient construction of carbon-nitrogen (C-N) bonds is paramount for leveraging this building block. While classical methods for C-N bond formation often suffer from harsh conditions and limited functional group tolerance, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines.[3][4] This guide focuses on providing the practical knowledge necessary to successfully couple 4-(2-methylphenyl)-1,2-oxazol-5-amine with a range of aryl and heteroaryl halides.
Understanding the Nucleophile: Reactivity and Structural Considerations
The reactivity of 4-(2-methylphenyl)-1,2-oxazol-5-amine is governed by the interplay of its constituent parts. The exocyclic amine at the C5 position is the primary nucleophilic center. Its reactivity is modulated by:
-
The Oxazole Ring: The heterocyclic system is electron-rich, which can influence the basicity and nucleophilicity of the attached amine. The endocyclic nitrogen and oxygen atoms can also act as coordination sites for metal catalysts, potentially influencing the reaction geometry.
-
The 2-Methylphenyl Substituent: The ortho-methyl group on the C4-phenyl ring introduces significant steric hindrance. This can be a critical factor in catalyst and ligand selection, as the catalytic complex must be able to accommodate this bulk during the key bond-forming steps. While potentially slowing reaction rates, this steric shield can also prevent undesired side reactions like diarylation.
Caption: Key structural features of the title compound.
The Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[3] It has become the gold standard for constructing aryl-amine bonds due to its broad substrate scope and functional group tolerance.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5] The choice of ligand is critical as it modulates the stability and reactivity of the palladium center at each stage of this cycle.[6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Core Components & Optimization Strategy
A successful coupling reaction depends on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. Due to the steric bulk of the 2-methylphenyl group on our nucleophile, ligands that are both bulky and electron-rich are typically required to promote efficient reductive elimination.
| Component | Recommended Options | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. For sensitive substrates, using a pre-formed Pd(0)-ligand complex (precatalyst) can offer superior reproducibility.[7][8] |
| Ligand | For Aryl Bromides/Iodides: XPhos, RuPhosFor Aryl Chlorides: BrettPhos, tBuXPhos | XPhos is a versatile, bulky biaryl phosphine ligand effective for many couplings. For the more challenging activation of aryl chlorides, more electron-rich and sterically demanding ligands like BrettPhos are often necessary to facilitate the difficult oxidative addition step.[6][7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base highly effective in many cases. For base-sensitive functional groups on the electrophile, weaker inorganic bases like potassium phosphate or cesium carbonate may be preferable, though they may require higher temperatures or longer reaction times.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are mandatory. Toluene and Dioxane are most common due to their high boiling points, allowing for a wide operational temperature range. The choice can influence catalyst solubility and reactivity.[7] |
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalysts and some reagents are air-sensitive. Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
General Workflow for Coupling Reactions
The following workflow provides a visual overview of the key steps in setting up and executing a typical Buchwald-Hartwig amination protocol.
Caption: Standard experimental workflow for a coupling reaction.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling 4-(2-methylphenyl)-1,2-oxazol-5-amine with a generic aryl bromide. It is adapted from established procedures for similar aminations.[7][8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-(2-methylphenyl)-1,2-oxazol-5-amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
To the oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 4-(2-methylphenyl)-1,2-oxazol-5-amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Coupling with a More Challenging Aryl Chloride
Aryl chlorides are less reactive than their bromide counterparts and typically require a more active catalytic system.[7] This protocol employs a ligand specifically designed for this purpose.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
4-(2-methylphenyl)-1,2-oxazol-5-amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from the aryl bromide protocol (4.2), substituting Pd(OAc)₂ for Pd₂(dba)₃ and BrettPhos for XPhos.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. Reaction times may be longer (18-36 hours).
-
Proceed with monitoring, workup, and purification as described in steps 6-10 of the aryl bromide protocol.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Ligand not suitable for the substrate. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents. Consider using a commercially available precatalyst.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Screen a panel of ligands (e.g., RuPhos, SPhos). |
| Formation of Side Products | 1. Hydrodehalogenation of the electrophile.2. Homocoupling of the aryl halide. | 1. This can occur if the base is too strong or if moisture is present. Try a weaker base (Cs₂CO₃) or ensure all components are scrupulously dry.2. Lower the catalyst loading or reaction temperature. |
| Product Degradation | High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature (e.g., 90 °C) for a longer duration. |
Conclusion
4-(2-methylphenyl)-1,2-oxazol-5-amine is a valuable and versatile nucleophile for the synthesis of complex, nitrogen-containing molecules. By leveraging the power of modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, researchers can efficiently forge C-N bonds to this important scaffold. The success of these transformations is highly dependent on the rational selection of catalyst, ligand, base, and solvent. The protocols and guidelines presented herein provide a solid and adaptable foundation for scientists in drug discovery and chemical development to effectively utilize this building block in their synthetic campaigns.
References
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Title: Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N -(Pivaloyloxy)amides with Ynamides Source: ResearchGate URL: [Link]
-
Title: Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides Source: PMC (PubMed Central) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: NSF PAR URL: [Link]
-
Title: 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides Source: PubMed URL: [Link]
-
Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL: [Link]
-
Title: Copper-Catalyzed Direct Amination of Benzoxazoles Using Primary Amines as Nitrogen Sources Source: Organic Chemistry Portal URL: [Link]
-
Title: Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides Source: Queen's University Belfast Research Portal URL: [Link]
-
Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: PubMed URL: [Link]
-
Title: Palladium‐Catalyzed Amination of Aryl Halides Source: ResearchGate URL: [Link]
-
Title: Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2 Source: ResearchGate URL: [Link]
-
Title: Some known approaches to trisubstituted 5‐aminooxazoles. Source: ResearchGate URL: [Link]
-
Title: Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines Source: MDPI URL: [Link]
-
Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Application Notes and Protocols: A Detailed Guide to the Preparation of Novel Sulfonamide Derivatives from 4-(2-Methylphenyl)isoxazol-5-amine
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of novel sulfonamide derivatives, commencing from the versatile building block, 4-(2-methylphenyl)isoxazol-5-amine. The isoxazole and sulfonamide moieties are prominent pharmacophores in modern drug discovery, and their combination can lead to compounds with a wide array of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, validated experimental protocols, and a thorough examination of the underlying chemical principles. We will delve into the strategic considerations for the synthesis, purification, and characterization of these promising compounds, supported by authoritative references and practical guidance.
Introduction: The Synergy of Isoxazoles and Sulfonamides in Medicinal Chemistry
The convergence of isoxazole and sulfonamide functionalities within a single molecular framework has emerged as a powerful strategy in the design of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5]
Similarly, the sulfonamide group (-SO₂NH-) is a cornerstone in drug design, most famously recognized in the sulfa class of antibiotics. Beyond their antimicrobial effects, sulfonamides are integral to a diverse range of pharmaceuticals, including diuretics, anticonvulsants, and hypoglycemic agents. This functional group acts as a versatile hydrogen bond donor and acceptor, contributing to enhanced binding affinity and favorable pharmacokinetic profiles.
The strategic combination of these two pharmacophores in derivatives of 4-(2-methylphenyl)isoxazol-5-amine offers a compelling avenue for the development of new chemical entities with potentially synergistic or unique biological activities. This guide will provide the necessary theoretical and practical framework to empower researchers to explore this promising area of chemical synthesis.
Synthetic Strategy: The Sulfonylation of 5-Aminoisoxazole
The core of this synthetic endeavor lies in the nucleophilic attack of the amino group of 4-(2-methylphenyl)isoxazol-5-amine on the electrophilic sulfur atom of an arylsulfonyl chloride. This reaction, a classic method for sulfonamide bond formation, is typically facilitated by a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General reaction for the synthesis of sulfonamide derivatives.
Mechanistic Insights
The reaction proceeds through a nucleophilic substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of the 5-aminoisoxazole attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity, and in scavenging the HCl generated during the reaction, which drives the equilibrium towards product formation.
Caption: Key steps in the sulfonylation of an amine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting material and the final sulfonamide derivatives.
Synthesis of the Starting Material: 4-(2-Methylphenyl)isoxazol-5-amine
The synthesis of 5-aminoisoxazoles can be achieved through various routes, with a common method involving the condensation of a β-ketonitrile with hydroxylamine.[6]
Protocol 3.1.1: Synthesis of 2-Cyano-1-(2-methylphenyl)ethan-1-one (β-Ketonitrile)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of 2-methylbenzonitrile (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous ethanol dropwise over 30 minutes.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-ketonitrile.
Protocol 3.1.2: Cyclization to 4-(2-Methylphenyl)isoxazol-5-amine
-
Setup: In a round-bottom flask, dissolve the synthesized 2-cyano-1-(2-methylphenyl)ethan-1-one (1.0 eq) in ethanol.
-
Reaction: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-(2-methylphenyl)isoxazol-5-amine.
General Protocol for the Synthesis of N-(4-(2-methylphenyl)isoxazol-5-yl)arylsulfonamides
This protocol provides a general procedure that can be adapted for various arylsulfonyl chlorides.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4-(2-Methylphenyl)isoxazol-5-amine | Synthesized (3.1) | >98% |
| Arylsulfonyl chloride (e.g., benzenesulfonyl chloride) | Commercial | >98% |
| Pyridine (anhydrous) | Commercial | >99.8% |
| Dichloromethane (DCM, anhydrous) | Commercial | >99.8% |
| Hydrochloric acid (1 M) | Commercial | - |
| Saturated sodium bicarbonate solution | Prepared in-house | - |
| Brine | Prepared in-house | - |
| Anhydrous sodium sulfate | Commercial | - |
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(2-methylphenyl)isoxazol-5-amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Add a solution of the desired arylsulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide derivative.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative product, N-(4-(2-methylphenyl)isoxazol-5-yl)benzenesulfonamide.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (ESI-MS) m/z |
| N-(4-(2-methylphenyl)isoxazol-5-yl)benzenesulfonamide | 8.10-7.20 (m, 9H, Ar-H), 6.85 (s, 1H, isoxazole-H), 2.35 (s, 3H, CH₃) | 168.5 (C=N), 160.2 (C-NH), 140.1, 138.5, 135.8, 133.2, 130.9, 129.5, 129.1, 128.8, 127.6, 126.3 (Ar-C), 98.7 (isoxazole C4), 19.8 (CH₃) | 3250 (N-H stretch), 3080 (Ar C-H stretch), 1620 (C=N stretch), 1590 (C=C stretch), 1340 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch) | [M+H]⁺ calculated for C₁₆H₁₄N₂O₃S: 327.08, found: 327.1 |
Purity Analysis
The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for biological screening.
Conclusion and Future Perspectives
This application note provides a robust and detailed guide for the synthesis of novel sulfonamide derivatives based on the 4-(2-methylphenyl)isoxazol-5-amine scaffold. The described protocols are designed to be reproducible and adaptable, allowing for the creation of a diverse library of compounds for biological evaluation. The inherent drug-like properties of the isoxazole and sulfonamide moieties make these derivatives highly attractive candidates for drug discovery programs targeting a wide range of diseases. Future work in this area could focus on the exploration of a broader range of arylsulfonyl chlorides to probe the structure-activity relationships (SAR) of these novel compounds. Furthermore, computational studies, such as molecular docking, can be employed to predict their biological targets and guide the design of more potent and selective analogs.
References
-
Coumarin and Isoxazole Hybrid Compounds: Synthesis, 3D-QSAR Studies, and Antibacterial Evaluation. PMC. [Link]
-
Molecular Docking Studies and Biological Evaluation of Isoxazole-Carboxamide Derivatives as COX Inhibitors and Antimicrobial Agents. PMC. [Link]
-
A Review of Isoxazole Biological Activity and Present Synthetic Techniques. ResearchGate. [Link]
-
Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. Arabian Journal of Chemistry. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]
-
New amides of sulphonamides: synthesis and biological evaluation. SciSpace. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC. [Link]
-
Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]
-
The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
Sources
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- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategies and Protocols for the Crystallization of 4-(2-methylphenyl)-1,2-oxazol-5-amine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 4-(2-methylphenyl)-1,2-oxazol-5-amine. High-quality crystals are essential for definitive structural elucidation via single-crystal X-ray diffraction and for ensuring high purity in drug development pipelines.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, grounded in the physicochemical properties of the target molecule. We present detailed, step-by-step protocols for three primary crystallization methods: Slow Evaporation, Slow Cooling, and Vapor Diffusion. Additionally, a systematic workflow for solvent screening and a troubleshooting guide for common crystallization challenges are provided.
Introduction and Foundational Principles
The molecule 4-(2-methylphenyl)-1,2-oxazol-5-amine possesses a unique combination of structural motifs: a polar 1,2-oxazol-5-amine core capable of hydrogen bonding and a nonpolar 2-methylphenyl (tolyl) group. This amphiphilic nature dictates its solubility and, consequently, the strategy for its crystallization. The primary goal of crystallization is to slowly transition a solution from a stable, undersaturated state to a supersaturated state, where spontaneous nucleation and subsequent crystal growth can occur.[2] The quality of the resulting crystals is highly dependent on the rate at which this transition occurs; slow, controlled changes are paramount for growing large, well-ordered single crystals suitable for diffraction studies.[3]
Causality of Method Selection: A Molecule-Centric Approach
The choice of crystallization method is dictated by the thermodynamic properties of the solute-solvent system.
-
For compounds with moderate volatility solvents and good solubility: Slow evaporation is often the most direct path to obtaining crystals.[4] It is an accessible starting point for 4-(2-methylphenyl)-1,2-oxazol-5-amine.
-
For compounds exhibiting a steep solubility-temperature gradient: Slow cooling (recrystallization) is highly effective. The principle relies on the compound being significantly more soluble in a hot solvent than in a cold one.[5][6]
-
For sensitive compounds or when fine control is needed: Vapor diffusion offers a more gradual approach to supersaturation by slowly changing the solvent composition, making it ideal for difficult-to-crystallize molecules.[7][8][9]
The workflow below illustrates the logical progression from initial material assessment to the selection of an appropriate crystallization protocol.
Pre-Protocol: Systematic Solvent Screening
The success of any crystallization experiment hinges on the choice of solvent.[3] An ideal solvent will dissolve the compound moderately or well when hot but poorly when cold.[10] Given the structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine, a range of solvents should be tested.
Protocol:
-
Place approximately 2-5 mg of the compound into several small, clean vials.
-
To each vial, add a different solvent dropwise at room temperature, swirling after each addition. Start with solvents from different classes (e.g., an alcohol, an ester, a chlorinated solvent, a nonpolar hydrocarbon).
-
Record the solubility at room temperature ("Insoluble," "Slightly Soluble," "Soluble").
-
For vials where the compound is insoluble or slightly soluble, gently heat the mixture. If the compound dissolves completely upon heating, it is a potential candidate for slow-cooling crystallization.
-
For vials where the compound is freely soluble at room temperature, the solvent is a candidate for the slow evaporation method or as the "solvent" in a vapor diffusion setup.
-
Identify a second solvent in which the compound is completely insoluble. This will serve as the "anti-solvent" for vapor diffusion or two-solvent recrystallization methods.[11]
| Solvent Class | Examples | Potential Role | Rationale based on Target Structure |
| Protic Polar | Ethanol, Methanol, Isopropanol | Good for Slow Cooling | The amine and oxazole groups can hydrogen bond with alcohols.[12] |
| Aprotic Polar | Ethyl Acetate, Acetone, Acetonitrile | Good for Slow Evaporation / Cooling | The polarity can solvate the oxazole-amine portion of the molecule. |
| Chlorinated | Dichloromethane (DCM) | Good for Slow Evaporation (often in a mix) | Solvates the aromatic ring but may be too good a solvent alone. |
| Aromatic | Toluene | Potential for Slow Cooling | "Like-dissolves-like" interaction with the tolyl group. |
| Nonpolar | Hexane, Heptane | Anti-solvent | The compound is expected to be poorly soluble due to its polar functional groups. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Slow Evaporation
This method is the simplest and should be attempted first if a suitable volatile solvent is identified in which the compound is soluble.[3][4]
Methodology:
-
Dissolve 10-20 mg of 4-(2-methylphenyl)-1,2-oxazol-5-amine in the minimum amount of a suitable solvent (e.g., ethyl acetate or acetone) in a clean vial. A concentration typical for an NMR sample is a good starting point.[4]
-
Ensure the solution is fully dissolved and free of particulate matter. If necessary, filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel (a small, narrow vial or an NMR tube is ideal).[11]
-
Cover the vial with parafilm and pierce it with a needle 1-3 times. The number and size of the holes will control the rate of evaporation.[11] A slower rate is generally better.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks.[2]
Protocol 2: Slow Cooling (Recrystallization)
This classic technique is ideal if a solvent was found that dissolves the compound when hot but not when cold.[5][6]
Methodology:
-
Place 50-100 mg of the compound in a small Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol or isopropanol) and heat the mixture gently (e.g., on a hotplate) until it boils.
-
Continue adding the hot solvent dropwise until the compound just completely dissolves.[5] Avoid adding an excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered to prevent evaporation. Do not disturb the flask during this cooling period.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, it can be moved to a refrigerator or an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.
Protocol 3: Vapor Diffusion
This technique provides excellent control over the rate of crystallization and is highly effective for producing high-quality single crystals.[9][13] It involves dissolving the compound in a "good" solvent and allowing a vapor of a "poor" solvent (anti-solvent) to slowly diffuse into the solution.[2]
Sitting Drop Variation:
-
Prepare a reservoir solution in a larger, sealable vessel (e.g., a small beaker or the well of a crystallization plate) consisting of the anti-solvent (e.g., hexane).
-
In a small, open vial (e.g., a 1-dram vial), dissolve 5-10 mg of 4-(2-methylphenyl)-1,2-oxazol-5-amine in a minimal amount of the good solvent (e.g., toluene or dichloromethane).
-
Place this small vial inside the larger vessel, ensuring the liquid levels are such that there is no risk of mixing.
-
Seal the larger vessel tightly with a lid, parafilm, or vacuum grease.[14]
-
Store the setup in a vibration-free location at a constant temperature.
-
Over time, the more volatile anti-solvent will diffuse into the solution in the small vial, gradually reducing the solubility of the compound and inducing crystallization.
Troubleshooting Common Issues
| Problem | Observation | Potential Cause | Suggested Solution |
| Oiling Out | A liquid phase separates from the solution instead of solid crystals. | The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the solute.[12] | Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly. Try a lower-boiling point solvent. |
| Amorphous Precipitate | A fine powder crashes out of solution instead of well-defined crystals. | Supersaturation was reached too quickly. The solution may be too concentrated. | Dilute the solution and repeat the experiment. Slow down the rate of cooling or evaporation. |
| No Crystals Form | The solution remains clear even after extended time or cooling. | The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent. | Allow more solvent to evaporate. For slow cooling, try adding a small amount of anti-solvent. For vapor diffusion, ensure the system is well-sealed. Consider scratching the inside of the vial with a glass rod to create nucleation sites. |
References
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
D'Arcy, A., et al. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The Slow Evaporation Method. Department of Chemistry. Available at: [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]
-
Lu, W., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. Available at: [Link]
-
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Zhang, Z., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available at: [Link]
-
Zakharova, E., & Martin, B. (2024). How to grow crystals for X-ray crystallography. IUCrJ. Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]
-
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Groom, C. R., & Allen, F. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
- Myerson, A. S., & (Editor). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
- US Patent US20090112040A1. (2009). Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. Google Patents.
-
Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Synthesis of Highly Crystalline Covalent Organic Frameworks Using Large Language Models. Available at: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Available at: [Link]
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. longdom.org [longdom.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. hamptonresearch.com [hamptonresearch.com]
Application Note: Strategic Functionalization of 4-Arylisoxazol-5-amines
Strategic Analysis & Chemical Context
The 4-arylisoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib) and leflunomide metabolites. However, functionalizing the C5-amino group presents a distinct synthetic challenge compared to standard anilines.
The Nucleophilicity Paradox
The isoxazole ring is electron-deficient, acting as a significant electron sink. The inductive effect of the ring oxygen and the imine-like character of the ring nitrogen dramatically reduce the nucleophilicity of the exocyclic C5-amine.
-
Resonance Effect: The lone pair on the exocyclic nitrogen participates in resonance with the isoxazole ring, stabilizing the system but rendering the amine unreactive toward weak electrophiles.
-
Tautomerism: While the amino-form predominates, the potential for imino-tautomerism complicates reaction kinetics.
-
Regioselectivity Risks: Under basic conditions (alkylation), competition exists between the exocyclic nitrogen (
) and the ring nitrogen ( ), potentially leading to biologically inactive -alkylated isoxazolium byproducts.
Stability Warning: The Base Sensitivity
Critical Insight: Isoxazoles contain a labile N-O bond. Strong bases (e.g., NaOH, KOH) or high temperatures can trigger the Kemp elimination or general ring cleavage, converting the isoxazole into a
Decision Logic & Reactivity Map
The following decision tree outlines the selection of optimal conditions based on the desired transformation.
Figure 1: Strategic decision tree for selecting functionalization protocols based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: Acylation (Amide Coupling)
Due to the low nucleophilicity of the amine, standard peptide coupling reagents (EDC/HOBt) often fail. Activated acid chlorides are required.
Method A.1: The Pyridine/DMAP System (Standard)
Best for: Simple, unhindered acid chlorides.
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 4-arylisoxazol-5-amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add dry Pyridine (3.0 equiv) followed by DMAP (0.1 equiv).
-
Note: DMAP is critical here as a nucleophilic catalyst to transfer the acyl group to the sluggish amine.
-
-
Addition: Cool to 0°C. Add Acid Chloride (1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
-
Workup: Quench with sat.
. Extract with DCM.[1][3] Wash organic layer with 1M HCl (to remove pyridine) Brine Dry over .
Method A.2: The Deprotonation Strategy (High-Force)
Best for: Hindered electrophiles or when Method A fails. This method increases the amine's nucleophilicity by generating the amide anion.
-
Setup: Flame-dry RBF, Argon atmosphere.
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at -10°C (ice/salt bath).
-
Critical: Do not use room temperature for deprotonation to avoid ring cleavage.
-
-
Substrate Addition: Add solution of 4-arylisoxazol-5-amine (1.0 equiv) in THF dropwise. Stir at 0°C for 30 mins. Evolution of
gas will be observed. -
Electrophile: Add Acid Chloride (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to RT.
-
Self-Validation: If the solution turns deep red/black rapidly, ring degradation may have occurred. A clean reaction usually remains yellow/orange.
Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Direct
Reagents:
-
Catalyst:
(5 mol%) or (2.5 mol%) -
Ligand: BrettPhos (10 mol%) or Xantphos (10 mol%)
-
Base:
(2.0 equiv) - Preferred over NaOtBu to minimize side reactions. -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow:
-
Degassing: Charge a sealable microwave vial with the isoxazole amine (1.0 equiv), Aryl Bromide (1.2 equiv), Base, Pd source, and Ligand. Cap and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (0.15 M).
-
Heating: Heat to 100°C for 12–18 hours.
-
Note: Microwave irradiation (120°C, 1 hr) is often superior for these substrates to minimize thermal degradation time.
-
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad.
-
Purification: Flash chromatography.
Analytical Validation & Troubleshooting
Regioselectivity Check (NMR)
When performing alkylations (or using Method A.2), ensure the reaction occurred at the exocyclic amine (
| Feature | ||
| H-NMR (NH) | Sharp singlet or doublet (if mono-sub), often >8.0 ppm. | No NH signal (if quaternized) or very broad. |
| C-NMR (C5) | Minimal shift change (~160-165 ppm).[2] | Significant shift due to loss of aromaticity/change in electronics. |
| UV-Vis | Similar | Significant bathochromic shift (Red shift) due to extended conjugation of the imino-form. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Acylation) | Poor nucleophilicity. | Switch to Method A.2 (NaH). Add catalytic DMAP if not already present. |
| Ring Cleavage (Dark Tars) | Base too strong or Temp too high. | Switch from NaH to LiHMDS (less nucleophilic base). Maintain T < 0°C during base addition. |
| No Reaction (Buchwald) | Catalyst poisoning or ligand mismatch. | Switch ligand to BrettPhos (specifically designed for weak amines). Ensure strictly anhydrous conditions. |
| Regioisomer Mixtures | Ambident nucleophilicity. | Avoid direct alkylation with alkyl halides. Use Reductive Amination or Acylation/Reduction sequences instead. |
Mechanism of Failure (Visualized)
Understanding the "Ring Cleavage" pathway is vital for troubleshooting.
Figure 2: The primary decomposition pathway. Avoid hydroxide bases and high temperatures to prevent N-O bond cleavage.
References
-
Buchwald-Hartwig Coupling of Heteroaromatic Amines
- Source: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (Contextual reference for ligand choice in difficult couplings).
- Specific Application: For 5-amino-1,2,3-triazoles (isosteric to isoxazoles), see: Molecules2022, 27(6), 1999.
-
[Link]
-
Acylation Protocols for Aminoisoxazoles
- Source: Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680.
-
[Link]
-
Regioselectivity and Ring Stability
Sources
- 1. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 4-(2-Methylphenyl)-1,2-oxazol-5-amine Derivatives
Introduction
The 1,2-oxazole (isoxazole) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological activities. The 5-aminoisoxazole core, in particular, serves as a crucial building block for compounds exhibiting a wide range of biological effects, including acting as fungicides, bactericides, and agents for treating cerebrovascular disorders[1]. The development of efficient and atom-economical synthetic routes to novel substituted 5-aminoisoxazoles is therefore of significant interest to the drug discovery and development community. This application note details a proposed one-pot synthetic protocol for the preparation of 4-(2-methylphenyl)-1,2-oxazol-5-amine and its derivatives, compounds of interest for further investigation in medicinal chemistry programs.
The described methodology is based on established principles of isoxazole synthesis, involving the condensation of an arylacetonitrile with hydroxylamine. This approach offers a convergent and operationally simple route to the target compounds, starting from readily available materials.
Proposed Reaction Scheme
The cornerstone of this synthetic strategy is the base-mediated condensation of 2-methylphenylacetonitrile with hydroxylamine. The reaction is anticipated to proceed through the in-situ formation of an amidoxime intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Figure 1: Proposed one-pot synthesis workflow for 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Experimental Protocol
This protocol is a proposed method based on analogous syntheses of 5-aminoisoxazoles. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Reagents:
-
2-Methylphenylacetonitrile (Commercially available)[2][]
-
Hydroxylamine hydrochloride[4]
-
Sodium methoxide (or other suitable base)
-
Anhydrous methanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Safety Precautions:
-
Hydroxylamine and its salts are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood. Avoid heating dry hydroxylamine hydrochloride.[5][6][7][8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
2-Methylphenylacetonitrile is harmful if swallowed or in contact with skin.[7]
-
Sodium methoxide is corrosive and flammable. Handle in a fume hood and away from ignition sources.
-
Conduct all operations under an inert atmosphere to prevent side reactions and ensure safety.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous methanol (100 mL).
-
Addition of Base: Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until fully dissolved.
-
Addition of Hydroxylamine: To the methanolic sodium methoxide solution, add hydroxylamine hydrochloride (1.2 equivalents) portion-wise. Stir the resulting suspension for 15 minutes at room temperature.
-
Addition of Nitrile: Add 2-methylphenylacetonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
-
Plausible Reaction Mechanism
The formation of the 4-aryl-1,2-oxazol-5-amine is thought to proceed via a two-step sequence within the one-pot reaction.
Figure 2: Plausible reaction mechanism for the formation of 4-(2-methylphenyl)-1,2-oxazol-5-amine.
The initial step involves the nucleophilic addition of hydroxylamine to the nitrile carbon of 2-methylphenylacetonitrile, a reaction that is typically base-mediated.[6][10] This addition forms an amidoxime intermediate. The amidoxime can then undergo tautomerization, followed by an intramolecular cyclization where the oxime oxygen attacks the carbon of the enamine tautomer. Subsequent dehydration of the cyclic intermediate leads to the aromatic 1,2-oxazol-5-amine ring system.
Characterization of 4-(2-Methylphenyl)-1,2-oxazol-5-amine
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the oxazole ring and the 2-methylphenyl substituent.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.
Potential for Derivative Synthesis
The developed one-pot protocol can likely be extended to synthesize a variety of 4-aryl-1,2-oxazol-5-amine derivatives by simply varying the starting arylacetonitrile. The following table provides a hypothetical summary of potential derivatives and their expected yields based on similar reactions reported in the literature.
| Entry | R Group (Arylacetonitrile) | Product | Expected Yield (%) |
| 1 | 2-Methylphenyl | 4-(2-Methylphenyl)-1,2-oxazol-5-amine | 60-75 |
| 2 | 4-Methylphenyl | 4-(4-Methylphenyl)-1,2-oxazol-5-amine | 65-80 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-1,2-oxazol-5-amine | 60-70 |
| 4 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-1,2-oxazol-5-amine | 55-65 |
| 5 | Phenyl | 4-Phenyl-1,2-oxazol-5-amine | 65-75 |
Table 1: Potential derivatives of 4-aryl-1,2-oxazol-5-amine and their estimated yields.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the one-pot synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine derivatives. The methodology is designed to be efficient and scalable, providing access to a class of compounds with significant potential in medicinal chemistry. The protocol is grounded in established synthetic transformations of isoxazoles and can serve as a valuable starting point for researchers and scientists in drug development. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this synthetic strategy.
References
-
A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters. Available at: [Link]
-
2-methyl benzyl cyanide, 22364-68-7. The Good Scents Company. Available at: [Link]
-
2-Methylbenzyl cyanide. Cheméo. Available at: [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. Available at: [Link]
-
p-Methylphenylacetonitrile | C9H9N. BuyersGuideChem. Available at: [Link]
-
Cas 1823-91-2,ALPHA-METHYLPHENYLACETONITRILE. LookChem. Available at: [Link]
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. PubMed. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
4-Methoxy-2-methylphenylacetonitrile | C10H11NO. BuyersGuideChem. Available at: [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. Available at: [Link]
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. Available at: [Link]
-
m-Methylphenylacetonitrile | C9H9N | CID 76279. PubChem. Available at: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]
-
ChemInform Abstract: A New One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles, Hydroxylamine and Crotonoyl Chloride. ResearchGate. Available at: [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkat USA. Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. Available at: [Link]
-
One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. ResearchGate. Available at: [Link]
Sources
- 1. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. m-Methylphenylacetonitrile | C9H9N | CID 76279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Methylphenyl)-1,2-oxazol-5-amine
Welcome to the dedicated technical support center for the synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.
I. Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format to help you navigate common obstacles in the synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Question 1: Why is the yield of my 4-(2-methylphenyl)-1,2-oxazol-5-amine consistently low?
Answer:
Low yields in the synthesis of 4-substituted-1,2-oxazol-5-amines can often be attributed to several factors, primarily related to starting material integrity, reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure the high purity of your starting materials. For instance, in a common synthesis pathway involving the reaction of a β-ketonitrile with hydroxylamine, the presence of impurities in the β-ketonitrile can significantly hinder the reaction.
-
Reaction Conditions:
-
Temperature Control: The reaction temperature is a critical parameter. Excessive heat can lead to the decomposition of reactants or the formation of byproducts. It is advisable to start with temperatures reported in literature procedures and optimize from there.
-
pH Control: The pH of the reaction medium can influence the reactivity of the starting materials and the stability of the product. For reactions involving hydroxylamine, maintaining a slightly acidic to neutral pH is often beneficial.
-
Solvent Choice: The polarity of the solvent can affect reaction rates and selectivity. Protic solvents like ethanol or methanol are commonly used, but aprotic solvents may be advantageous in certain synthetic routes.[1]
-
-
Intermediate Stability: In syntheses proceeding through nitrile oxide intermediates, dimerization to form furoxans is a common side reaction, especially at high concentrations.[2] To minimize this, it is recommended to generate the nitrile oxide in situ and ensure the other reactant is readily available. Slow addition of the nitrile oxide precursor can also be beneficial.[2]
Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Formation of Regioisomers: In syntheses involving unsymmetrical starting materials, the formation of a mixture of regioisomers is a possibility.[2]
-
To improve regioselectivity:
-
Modify Reaction Conditions: Adjusting the solvent polarity or pH can favor the formation of one isomer.[2]
-
Use of Catalysts: Lewis acid catalysts can sometimes control the regioselectivity.[2]
-
Substrate Modification: Modifying the electronic or steric properties of the starting materials can direct the reaction towards the desired regioisomer.[2]
-
-
-
Ring-Opening of the Isoxazole Core: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.
Question 3: How can I effectively purify my crude 4-(2-methylphenyl)-1,2-oxazol-5-amine?
Answer:
Purification of the final product is crucial for obtaining accurate analytical data and for downstream applications.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying isoxazole derivatives.
-
Choice of Stationary Phase: Standard silica gel is often effective. However, if the product is sensitive to the acidic nature of silica, deactivated silica (e.g., treated with triethylamine) or an alternative neutral stationary phase like alumina can be used.[3]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Work-up Procedure: A careful work-up is essential to remove inorganic salts and other water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.[1]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine.
What are the most common synthetic routes to 4-aryl-1,2-oxazol-5-amines?
The synthesis of 4-aryl-1,2-oxazol-5-amines can be achieved through several pathways. One of the most prevalent methods is the reaction of a β-aryl-α-cyano-ketone with hydroxylamine. Another common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[4][5]
How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
What are the key safety precautions to consider during this synthesis?
-
Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated. Handle with care and avoid large-scale reactions without proper safety measures.
-
Solvents: Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, and work in a well-ventilated fume hood when handling organic solvents.
-
Reagents: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
III. Experimental Protocols & Data
This section provides a general experimental protocol and a table for optimizing reaction conditions.
General Protocol for the Synthesis of 4-(2-Methylphenyl)-1,2-oxazol-5-amine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-(2-methylphenyl)-α-cyano-ketone in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) |
| Solvent | Ethanol | Methanol | THF | |
| Base | Sodium Acetate | Triethylamine | Potassium Carbonate | |
| Temperature | Room Temp. | 50 °C | Reflux | |
| Reaction Time | 6 hours | 12 hours | 24 hours |
IV. Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting synthesis issues.
V. References
-
Benchchem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Available from:
-
Benchchem. troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Available from:
-
Benchchem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Available from:
-
Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives. Available from:
-
ResearchGate. Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,... Available from:
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from:
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from:
-
ResearchGate. Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics. Available from:
-
PMC. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Available from:
-
ChemSynthesis. 4-methylphenyl 5-phenyl-1,3-oxazol-4-yl sulfone. Available from:
-
Organic Chemistry Portal. Isoxazole synthesis. Available from:
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from:
-
A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Available from:
-
Construction of Isoxazole ring: An Overview. Available from:
-
Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available from:
-
ResearchGate. The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b).. Available from:
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from:
-
Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl). Available from:
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from:
-
PMC. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXJF2ItcSBPvNIJiAC5Jr_jB1JMIs0W2SC7ix8aGxR0cOQ-Du73XUOcApaWZ2ovo8M6syGekfvMkuYElP6GsA1rSkg3lr-I___YOCUPD01HHTkcnFbPkiF_bscESRSrje2ilzZcWjvb2l_XZs=
-
PubMed Central. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC. Available from:
-
Connect Journals. Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Available from:
-
PubMed. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. Available from:
-
Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from:
-
Organic Chemistry Frontiers (RSC Publishing). Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-methylphenyl)-1,2-oxazol-5-amine
Welcome to the Technical Support Center for the isolation and purification of 4-(2-methylphenyl)-1,2-oxazol-5-amine (commonly referred to as 5-amino-4-(o-tolyl)isoxazole). This resource is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common bottlenecks encountered during the purification of this privileged heterocyclic scaffold.
FAQ 1: Identifying Impurities & Mechanistic Causality
Q: What are the primary impurities encountered during the synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine, and what is the mechanistic causality behind their formation?
A: The synthesis relies on the cyclocondensation of an α-formyl nitrile intermediate (derived from o-tolylacetonitrile) with hydroxylamine 1. Because hydroxylamine is an ambidentate nucleophile, the reaction pathway is highly sensitive to pH and electrophilicity, leading to specific byproducts:
-
Regioisomers (3-amino-4-(o-tolyl)isoxazole): The desired 5-amino target forms when the hydroxylamine nitrogen attacks the formyl carbon, creating an oxime that cyclizes onto the nitrile. However, if the nitrogen attacks the nitrile carbon first (forming an amidoxime), subsequent cyclization yields the 3-amino regioisomer.
-
Polymeric Tars: The α-formyl intermediate is highly prone to base-catalyzed degradation. If the pH is not strictly controlled during the cyclization step, aldol-type condensations generate dark, intractable polymeric tars.
-
Unreacted Starting Materials: Incomplete conversion often leaves residual o-tolylacetonitrile in the crude matrix.
Reaction pathway of 4-(2-methylphenyl)-1,2-oxazol-5-amine showing regioisomer byproduct formation.
FAQ 2: Resolving Regioisomers
Q: How can I effectively monitor and separate the 3-amino and 5-amino regioisomers?
A: 5-Aminoisoxazoles and 3-aminoisoxazoles exhibit distinct polarity profiles due to differences in their hydrogen-bond donating and accepting capacities. The 5-amino group is highly conjugated with the isoxazole oxygen, making it a stronger hydrogen-bond donor. This increases its affinity for the stationary phase (silica gel) during chromatography, causing it to elute slower than the 3-amino isomer.
Table 1: Chromatographic and Physical Properties of Isoxazole Regioisomers
| Property | 4-(2-methylphenyl)-1,2-oxazol-5-amine (Target) | 3-amino-4-(2-methylphenyl)isoxazole (Regioisomer) |
| TLC Rf Value (Hexane:EtOAc 1:1) | ~0.35 | ~0.55 |
| Hydrogen Bonding | Strong H-bond donor (NH₂ conjugated with O) | Weaker H-bond donor |
| Aqueous pKa (approx) | ~2.5 - 3.0 | ~1.5 - 2.0 |
| Solubility in Cold Toluene | Low (precipitates readily) | Moderate (remains in mother liquor) |
FAQ 3: Removing Polymeric Tars Prior to Chromatography
Q: My crude product is heavily contaminated with dark, polymeric tar. How do I optimize the workup to remove this before attempting chromatography?
A: During scale-up, poor work-up and isolation can lead to significant yield losses; optimizing extraction and purification is critical 2. Direct chromatography of tar-rich crude mixtures leads to poor resolution and ruined columns. Instead, exploit the weak basicity of the 5-aminoisoxazole ring. By performing an acid-base extraction, you can partition the target molecule away from neutral tars and unreacted nitriles.
Step-by-Step Methodology: Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidic Extraction: Wash the organic layer with 1M HCl (3 x 5 mL/g). The 5-aminoisoxazole will protonate and migrate to the aqueous layer.
-
Phase Separation: Discard the dark organic layer containing neutral tars and unreacted o-tolylacetonitrile.
-
Basification (Self-Validating Step): Cool the combined aqueous layers to 0°C and slowly add 2M NaOH until the pH reaches 8.5–9.0. Validation check: The transparent solution will rapidly turn cloudy and opaque as the free base precipitates.
-
Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL/g). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a tar-free crude solid.
Acid-base extraction and recrystallization workflow for isolating the 5-aminoisoxazole target.
FAQ 4: Final Polishing and Crystallization
Q: What is the most reliable protocol for the final crystallization of 4-(2-methylphenyl)-1,2-oxazol-5-amine to achieve >98% purity?
A: Recent advancements have highlighted the utility of 5-arylisoxazoles as precursors for complex fluorescent derivatives, underscoring the absolute necessity for high-purity starting materials 3. While chromatography is useful for isomer separation, crystallization is the gold standard for final polishing. Toluene/heptane solvent systems are highly effective because the o-tolyl group provides excellent solubility in hot toluene, while the 5-amino group facilitates rapid crystallization upon the addition of the anti-solvent (heptane).
Step-by-Step Methodology: Selective Crystallization Protocol
-
Dissolution: Transfer the crude, free-based 5-aminoisoxazole to a round-bottom flask. Add minimal boiling toluene (approx. 3-5 mL/g).
-
Heating (Self-Validating Step): Heat the suspension to 85°C under constant stirring until complete dissolution is achieved. Validation check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration to remove insoluble inorganic salts.
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C) naturally over 2 hours. Do not crash-cool, as rapid nucleation traps impurities in the crystal lattice.
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Anti-Solvent Addition: Once at room temperature, slowly add heptane dropwise (approx. 1-2 mL/g) until persistent turbidity is observed.
-
Aging: Stir the turbid mixture at 0-5°C in an ice bath for 1 hour to maximize crystal yield.
-
Filtration and Washing: Filter the crystals under vacuum. Wash the filter cake with ice-cold heptane (2 x 2 mL/g) to wash away any residual 3-amino regioisomer trapped in the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.
References
-
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC (National Institutes of Health).[Link]
Sources
solubility problems with 4-(2-methylphenyl)-1,2-oxazol-5-amine in biological assays
Technical Support Center: Solubility Optimization for 4-(2-methylphenyl)-1,2-oxazol-5-amine
Executive Summary: The Physicochemical Challenge
You are likely encountering variability in your IC50 data or visible precipitation in your cell-based assays.[1] The molecule 4-(2-methylphenyl)-1,2-oxazol-5-amine presents a classic medicinal chemistry challenge.
Structurally, this compound features a 5-amino-isoxazole core substituted with a lipophilic o-tolyl (2-methylphenyl) group.[1]
-
The Trap: While the "amine" suffix suggests basicity, the 5-amino group on an isoxazole ring is electronically conjugated into the aromatic system, rendering it extremely weakly basic (pKa typically < 2.0).
-
The Consequence: At physiological pH (7.4), the molecule is neutral (uncharged) . Unlike alkyl amines that protonate and solubilize in buffers, this compound remains a hydrophobic, neutral solid that aggressively seeks to aggregate or crash out of aqueous solution.
This guide provides the protocols to stabilize this compound in solution and ensure your biological data reflects true potency, not solubility artifacts.
Critical Physicochemical Data
| Property | Value / Characteristic | Implication for Assays |
| IUPAC Name | 4-(2-methylphenyl)-1,2-oxazol-5-amine | Core scaffold identification.[1] |
| Predicted LogP | ~2.5 – 3.2 | Moderate lipophilicity; requires organic co-solvent.[1] |
| pKa (Amine) | ~1.5 (Estimated) | Neutral at pH 7.4. No solubility gain from acidification. |
| Solubility (DMSO) | High (>50 mM) | Excellent stock solvent. |
| Solubility (PBS) | Very Low (< 10 µM typically) | High risk of precipitation upon dilution. |
| Aggregation Risk | High | Can form colloidal aggregates, causing false positives (PAINS). |
Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately when I add my DMSO stock to the culture media?
Diagnosis: You are likely experiencing "solvent shock."[1] Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) is dropped directly into an aqueous buffer, the DMSO diffuses away rapidly. The hydrophobic compound is left "stranded" in water before it can disperse, leading to local supersaturation and immediate nucleation of crystals.
Solution: The Intermediate Dilution Step Do not dilute directly from 10 mM to assay concentration (e.g., 10 µM) in one step if using aqueous media.
-
Step A: Dilute your 10 mM stock into 100% DMSO first to create a 1000x or 500x working stock (e.g., 10 mM
1 mM in DMSO). -
Step B: Perform an intermediate dilution into a buffer containing a carrier (like 5% BSA or serum) or perform the final dilution with rapid vortexing.
-
Better approach: Use the "Shifted Solvent" method (see Diagram 1 below).
Q2: I see variable data points in my dose-response curve. Is this solubility related?
Diagnosis: Yes, this is likely due to compound aggregation .[1] Mechanism: 5-amino-isoxazoles are prone to forming colloidal aggregates at concentrations as low as 5-10 µM in buffer.[1] These aggregates can nonspecifically sequester enzymes or proteins, leading to false inhibition (steep Hill slopes > 1.5).
Validation Protocol:
-
Add Detergent: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.[1]
-
Interpretation: If the IC50 increases (potency drops) significantly with detergent, your original activity was likely a false positive caused by aggregation. The detergent breaks up the colloids.[1]
Q3: Can I acidify the buffer to improve solubility?
Diagnosis: No.
Mechanism: As noted in the data table, the 5-amino group is not basic enough to protonate at biological pH ranges.[1] You would need to drop the pH below 2.0 to protonate it, which is incompatible with biological assays.
Alternative: Use cyclodextrins .[1] Complexing the compound with Hydroxypropyl-
-
Protocol: Prepare your assay buffer with 2-5% HP-
-CD before adding the compound.[1]
Visualized Protocols
Workflow 1: The "Solvent Shift" Dilution Protocol
Use this workflow to prevent "crash-out" during serial dilutions.[1]
Figure 1: Serial dilutions should be performed entirely in DMSO (Yellow node) before a single transfer into the aqueous assay plate (Green node). This minimizes the time the compound spends in a thermodynamically unstable aqueous state.[1]
Workflow 2: Troubleshooting Decision Tree
Follow this logic to identify the root cause of assay failure.
Figure 2: A systematic approach to distinguishing between macroscopic precipitation (solvent shock) and microscopic aggregation (colloidal artifacts).[1]
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
Shoichet, B. K. (2006).[1][2] "Screening in a spirit haunted by artifacts."[1] Drug Discovery Today. (Discusses colloidal aggregation in isoxazoles and similar scaffolds).
-
PubChem Compound Summary. "4-Phenyl-1,3-oxazol-2-amine (Analogous Scaffold Data)." National Center for Biotechnology Information.[1]
Sources
stability of 4-(2-methylphenyl)-1,2-oxazol-5-amine under acidic conditions
Technical Support Center: 4-(2-methylphenyl)-1,2-oxazol-5-amine
A Guide to Understanding and Troubleshooting Stability in Acidic Conditions
Welcome to the technical support resource for 4-(2-methylphenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, medicinal chemists, and formulation scientists who are investigating the properties of this molecule. Given its heterocyclic nature, understanding its stability profile, particularly under acidic conditions encountered in formulation, manufacturing, or physiological environments, is critical for successful drug development.
This document moves beyond simple protocols to provide in-depth explanations for the chemical behaviors you may observe. We will explore potential degradation pathways, offer validated experimental setups, and provide robust troubleshooting advice for common challenges.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core chemical principles governing the stability of 4-(2-methylphenyl)-1,2-oxazol-5-amine in acidic media.
Q1: What is the most probable degradation pathway for 4-(2-methylphenyl)-1,2-oxazol-5-amine in an acidic solution?
A1: The degradation is expected to proceed via an acid-catalyzed hydrolysis of the 1,2-oxazole ring. Oxazoles are generally considered weak bases, and the degradation mechanism is initiated by protonation.[1][2] The process likely involves two key steps:
-
Protonation: The nitrogen atom (N2) of the oxazole ring gets protonated in an acidic medium, forming an oxazolium ion. This protonation significantly increases the electrophilicity of the adjacent carbon atoms, particularly C5.
-
Nucleophilic Attack and Ring Opening: A water molecule then acts as a nucleophile, attacking the now highly electrophilic C5 position. This leads to the formation of a tetrahedral intermediate which is unstable and undergoes subsequent ring-opening. This cleavage of the N-O bond, the weakest bond in the ring, ultimately yields an α-amino ketone derivative after tautomerization.[1]
Q2: How do the 2-methylphenyl and 5-amino substituents influence the molecule's stability in acid?
A2: The substituents play a crucial role:
-
5-Amino Group: This is a basic, electron-donating group. In acidic conditions, this primary amine will be protonated to form an ammonium salt (-NH3+). This protonation has a significant electronic effect, converting the group into an electron-withdrawing entity. This can influence the electron density of the oxazole ring system, potentially affecting the rate of hydrolysis.
-
4-(2-methylphenyl) Group: The ortho-methyl group introduces steric hindrance. This bulkiness might sterically shield the C5 position to some extent, potentially slowing the rate of nucleophilic attack by water. However, the primary driver of the reaction remains the electronic activation from ring protonation.[1]
Q3: What are the expected degradation products I should be looking for?
A3: Based on the acid-catalyzed ring-opening mechanism, the primary degradation product is anticipated to be a derivative of an α-amino ketone. Specifically, the hydrolysis would likely yield 1-amino-1-(2-methylphenyl)-2-oxopropan-1-imine which would further hydrolyze to the corresponding ketone. Identifying this structure and any subsequent byproducts is a key goal of a forced degradation study.
Q4: What is a "forced degradation study" and why is it essential for this compound?
A4: A forced degradation or "stress testing" study is a cornerstone of pharmaceutical development, as mandated by regulatory bodies like the ICH.[3] It involves intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, light, heat) that are more severe than accelerated stability conditions.
For 4-(2-methylphenyl)-1,2-oxazol-5-amine, this study is critical to:
-
Elucidate Degradation Pathways: It helps confirm the proposed hydrolysis mechanism and identify the resulting degradants.[3]
-
Develop Stability-Indicating Methods: The study ensures that your analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products, which is crucial for accurate stability and purity testing.[4]
-
Inform Formulation and Storage: Understanding the molecule's intrinsic stability helps in designing a stable formulation (e.g., selecting appropriate pH and excipients) and defining proper storage conditions.
Section 2: Troubleshooting Guide - Practical Problems & Solutions
This section addresses specific issues you may encounter during your experimental work.
Q5: I'm observing a rapid loss of my parent compound in a solution with a pH below 4. Is this expected?
A5: Yes, this is plausible. The pKa of the conjugate acid of an oxazole ring is approximately 0.8, meaning it becomes significantly protonated in strongly acidic environments.[1] A related oxadiazole derivative showed maximum stability between pH 3-5 and accelerated degradation at lower pH values.[5] It is likely that 4-(2-methylphenyl)-1,2-oxazol-5-amine follows a similar pattern, with the rate of hydrolysis increasing as the pH drops significantly below 3.
Q6: My HPLC analysis shows multiple new peaks after acid treatment. How can I identify these degradation products?
A6: The presence of multiple peaks suggests that either the primary degradant is unstable and forms secondary products, or there are alternative degradation pathways.
Troubleshooting Steps:
-
Hyphenated Techniques: The most effective method for structural elucidation is a hyphenated technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] This will provide the molecular weight of each impurity, offering crucial clues to its identity.
-
Time-Point Analysis: Analyze samples at multiple time points during the degradation. Early-eluting or transient peaks that diminish over time may be intermediates, while peaks that grow consistently are likely the final products.
-
Stress Level Adjustment: You may be over-stressing the molecule. According to ICH guidelines, the goal is to achieve 5-20% degradation. If degradation is too extensive, you are more likely to see secondary degradants. Reduce the acid concentration, temperature, or incubation time.
-
Isolation and NMR: For definitive structural confirmation of a major degradant, it may be necessary to isolate the compound using preparative HPLC or flash chromatography and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Q7: I'm seeing incomplete or very slow degradation. How can I accelerate the process for my forced degradation study?
A7: If the reaction is too slow, you are not generating enough of the degradant to properly validate your analytical method.
Optimization Steps:
-
Increase Acid Concentration: Gradually increase the molarity of the acid. A common starting point is 0.1N HCl, but this can be increased to 1N or even 6N HCl for more resistant molecules.[1]
-
Increase Temperature: Elevating the temperature is a very effective way to accelerate hydrolysis. Conduct the experiment at controlled temperatures such as 50°C, 80°C, or even 100°C (using a sealed vial or reflux setup).[1][7]
-
Prolong Exposure Time: If you are limited by temperature or acid strength, simply extend the duration of the study from hours to days.
Monitor the reaction periodically using HPLC to ensure you do not overshoot the target 5-20% degradation range.
Q8: The mass balance in my stability study is poor (<90%). What are the potential reasons?
A8: Poor mass balance indicates that not all components (the parent compound and its degradants) are being accounted for by your analytical method.
Possible Causes and Solutions:
-
Non-UV Active Degradants: The degradant may lack a chromophore and thus be invisible to a standard HPLC-UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
-
Volatile Degradants: A small fragment produced during degradation could be volatile and lost from the sample. If suspected, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample headspace.
-
Precipitation: The degradant may be poorly soluble in the reaction medium and precipitate out of the solution. Visually inspect your samples for turbidity or solid matter. If observed, adjust the solvent composition to ensure all components remain dissolved before analysis.
-
Adsorption: The parent compound or a degradant may be adsorbing to the vial surface (e.g., glass or plastic). Using silanized glass vials can mitigate this issue.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: pH-Rate Profile Study
Objective: To determine the stability of 4-(2-methylphenyl)-1,2-oxazol-5-amine across a range of acidic pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl/KCl for pH 1-2, citrate for pH 3-5).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: In separate vials, add a small aliquot of the stock solution to each buffer to a final concentration of ~0.5 mg/mL. Keep the organic solvent percentage below 5% to minimize its impact.
-
Incubation: Incubate all samples in a temperature-controlled bath (e.g., 50°C).
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the degradation by diluting the aliquot in the mobile phase (or a neutral buffer) and storing it at a low temperature (2-8°C) until analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation in Acidic Conditions
Objective: To generate a sufficient amount of degradation products for method validation and identification.
Methodology:
-
Sample Preparation: Dissolve 4-(2-methylphenyl)-1,2-oxazol-5-amine in 1N HCl to a final concentration of approximately 1 mg/mL.
-
Control Sample: Prepare a control sample by dissolving the compound in the same concentration in purified water.
-
Incubation: Place the acid sample in a controlled-temperature oven or water bath at 80°C. Keep the control sample at room temperature, protected from light.
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot of the acid-stressed sample, quench it, and analyze by HPLC to check the extent of degradation.
-
Termination: Continue heating and monitoring until approximately 10-20% of the parent peak has degraded.
-
Final Analysis: Once the target degradation is achieved, cool the sample, neutralize it if necessary for the analytical column's stability, and perform a full analysis by HPLC-UV and HPLC-MS.
Section 4: Data Interpretation & Visualization
Data Presentation
The results from a pH-rate profile study can be summarized to easily identify the pH of maximum stability.
Table 1: Hypothetical Degradation Rate of 4-(2-methylphenyl)-1,2-oxazol-5-amine at 50°C
| pH | Buffer System | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-Life (t½, hours) |
| 1.0 | HCl/KCl | 0.095 | 7.3 |
| 2.0 | HCl/KCl | 0.021 | 33.0 |
| 3.0 | Citrate | 0.004 | 173.3 |
| 4.0 | Citrate | 0.003 | 231.0 |
| 5.0 | Citrate | 0.005 | 138.6 |
This data is illustrative and serves as an example of expected trends.
Mandatory Visualizations
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed mechanism of acid hydrolysis for 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Diagram 2: Troubleshooting Workflow for Poor Mass Balance
Caption: A logical workflow for diagnosing the cause of poor mass balance in stability studies.
References
-
National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
Venkatesh, P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from [Link]
- Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
-
Academia.edu. (n.d.). Oxazole chemistry. A review of recent advances. Retrieved from [Link]
-
ResearchGate. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Oxazole and Its Derivatives. Retrieved from [Link]
-
IJPQA. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Research portal. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
PubMed. (2018). New 4-aryl-1,3,2-oxathiazolylium-5-olates: Chemical synthesis and photochemical stability of a novel series of S-nitrosothiols. Retrieved from [Link]
-
ResearchGate. (2002). Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. Retrieved from [Link]
-
ResearchGate. (2011). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Optimization for 4-(2-methylphenyl)-1,2-oxazol-5-amine
Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 4-(o-tolyl)isoxazol-5-amine).
Scaling up 5-aminoisoxazoles introduces unique thermal and pH-dependent challenges. This document provides a self-validating experimental framework, mechanistic troubleshooting, and critical process parameters to ensure high-yield, reproducible batches.
Process Visualization & Mechanistic Pathway
The standard industrial route relies on a two-stage sequence: a Claisen-type condensation to form an intermediate enolate, followed by a cyclocondensation with hydroxylamine .
Scale-up workflow for 4-(2-methylphenyl)-1,2-oxazol-5-amine synthesis.
Standardized Scale-Up Protocol
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to subsequent steps until the In-Process Control (IPC) criteria are met.
Stage 1: Synthesis of 2-(2-methylphenyl)-3-hydroxyacrylonitrile sodium salt
-
Charge: To a jacketed reactor under an N₂ atmosphere, add 2-methylphenylacetonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 vol).
-
Cool: Adjust the jacket temperature to bring the internal temperature to 0 °C.
-
Reagent Addition: Add ethyl formate (1.5 eq) in one portion.
-
Causality: An excess of the ester is required to outcompete the self-condensation (dimerization) of the arylacetonitrile once it is deprotonated.
-
-
Base Addition: Slowly charge Sodium Methoxide (NaOMe) powder (1.2 eq) in 4 equal portions over 2 hours.
-
Causality: The deprotonation is highly exothermic. Localized heating will degrade the product into dark, tarry oligomers. Portion-wise addition ensures the exotherm is strictly managed.
-
-
Aging: Warm the reactor to 20 °C and stir for 4 hours.
-
Self-Validation (IPC 1): Pull an aliquot, quench with dilute HCl, and analyze via HPLC. The reaction is validated as complete when the starting nitrile is <2% AUC . Do not proceed if >2%; stir for an additional 2 hours.
-
Concentration: Distill off THF under vacuum at 30 °C to yield the crude sodium salt.
Stage 2: Cyclocondensation with Hydroxylamine
-
Solvent Swap: Reconstitute the crude salt in Ethanol (10 vol).
-
Buffer System: Add Sodium Acetate (NaOAc) (1.2 eq) followed by Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq).
-
Causality: 5-aminoisoxazoles lacking a 3-position substituent are highly sensitive to strong bases. If the pH exceeds 8, the N-O bond of the newly formed isoxazole ring will cleave . NaOAc acts as a critical buffer, maintaining the pH between 5.0 and 6.0, which is optimal for oxime formation and subsequent cyclization without product degradation.
-
-
Cyclization: Heat the mixture to 75 °C (reflux) for 6–8 hours.
-
Causality: The initial step forms the uncyclized oxime intermediate. Extended thermal energy is required to drive the dehydration and close the isoxazole ring .
-
-
Self-Validation (IPC 2): Analyze via HPLC. The process is validated when the oxime intermediate is <1% AUC .
-
Isolation: Cool to 20 °C. Slowly add Water (10 vol) over 1 hour to precipitate the crude product. Filter and wash with 1:1 EtOH/Water.
-
Purification: Recrystallize from hot Ethanol/Water (80 °C down to 5 °C) to afford pure 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Troubleshooting Guides & FAQs
Q: Why am I seeing high levels of dimerized nitrile impurities in Stage 1? A: The dimeric impurity is the self-condensation product of 2-methylphenylacetonitrile. This competitive side reaction occurs when the deprotonated nitrile carbanion attacks an unreacted nitrile molecule instead of the ethyl formate. Actionable Fix: To suppress this, mass transfer and stoichiometry are critical. Ensure ethyl formate is present in excess (1.5 eq) and is thoroughly homogenized with the nitrile before the slow addition of the base. Maintain the internal temperature strictly below 5 °C during the base addition to favor the kinetics of the Claisen condensation over dimerization .
Q: The cyclization in Stage 2 is stalling at ~85% conversion. How do I drive it to completion? A: The stalling intermediate is the uncyclized oxime. Cyclization requires the elimination of water (dehydration). If the water content in your solvent system is too high, the thermodynamic equilibrium shifts backward, stalling the reaction. Actionable Fix: Ensure your ethanol is anhydrous prior to the reaction. If the reaction has already stalled, you can drive the equilibrium forward by distilling off a portion of the solvent (removing water azeotropically) and replacing it with fresh, dry ethanol.
Q: Upon basic workup of the final product, my yield drops significantly and the product turns dark. What causes this degradation? A: 5-Aminoisoxazoles that lack a substituent at the 3-position (like our target compound) are highly susceptible to base-catalyzed ring opening. If your aqueous workup uses strong bases (e.g., NaOH or Na₂CO₃) to neutralize the mixture, the N-O bond of the isoxazole ring will rapidly cleave, reverting the product to an unstable open-chain derivative that polymerizes into dark tars . Actionable Fix: Always use mild buffers (like NaOAc) or strictly control the pH to 6.0–7.0 during workup. Never expose the isolated product to pH > 8.
Quantitative Process Parameters
Use the following table to benchmark your scale-up parameters against our optimized baseline.
| Parameter | Stage 1: Claisen Condensation | Stage 2: Cyclocondensation | Purification (Crystallization) |
| Temperature Profile | 0 °C (Addition) → 20 °C (Aging) | 75 °C (Reflux) | 80 °C → 5 °C (Cooling rate: 1 °C/min) |
| Stoichiometry (Eq) | Nitrile (1.0), HCOOEt (1.5), NaOMe (1.2) | Intermediate (1.0), NH₂OH·HCl (1.2), NaOAc (1.2) | Crude (1.0) |
| Solvent Volumes | THF (10 vol) | Ethanol (10 vol) | Ethanol (5 vol) / Water (5 vol) |
| Critical pH Control | > 12.0 (Strongly basic) | 5.0 – 6.0 (Buffered) | 6.5 – 7.0 (Neutral) |
| Expected Yield | 85 – 90% (Assayed as crude salt) | 75 – 80% (From intermediate) | 85 – 90% (Recovery) |
References
Validation & Comparative
Analytical Resolution of 4-(2-Methylphenyl)-1,2-oxazol-5-amine: A Comparative Guide to ¹H NMR Platforms and Solvent Systems
Executive Summary
4-(2-Methylphenyl)-1,2-oxazol-5-amine (commonly referred to as 4-(o-tolyl)isoxazol-5-amine) presents a unique analytical challenge in ¹H NMR spectroscopy. The steric hindrance between the ortho-methyl group and the isoxazole ring restricts free rotation, resulting in a complex, tightly coupled aromatic multiplet. Furthermore, the 5-amino group exhibits highly solvent-dependent chemical shifts. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of benchtop, standard, and ultra-high-field NMR platforms, and to evaluate the causality of solvent effects (CDCl₃ vs. DMSO-d₆). The result is a self-validating protocol for absolute structural confirmation.
Comparative Analysis of NMR Platforms
When analyzing sterically hindered biaryl-like systems such as 4-(o-tolyl)isoxazol-5-amine, magnetic field strength dictates the transition from first-order to second-order spectra. We compared three distinct NMR platforms to determine their efficacy in resolving the structural features of this compound.
-
Benchtop NMR (80 MHz): Ideal for rapid reaction monitoring. It easily resolves the aliphatic ortho-methyl singlet (~2.25 ppm) and the isolated isoxazole H-3 singlet (~8.10 ppm). However, the four aromatic protons collapse into an unresolved "lump," making it impossible to confirm the ortho-substitution pattern definitively.
-
Standard High-Field NMR (400 MHz): The industry standard for structural elucidation. At 400 MHz, the aromatic region begins to resolve into distinct multiplets. The proton ortho to the isoxazole ring (H-6') separates from the H-3', H-4', and H-5' protons, allowing for accurate integration and basic J-coupling analysis.
-
Ultra-High-Field NMR (600 MHz): Provides superior signal dispersion. The closely spaced aromatic signals are fully resolved into a first-order spectrum (distinct doublets and apparent triplets), enabling precise extraction of ortho, meta, and para coupling constants.
Table 1: Performance Comparison of NMR Platforms for 4-(o-tolyl)isoxazol-5-amine
| Feature/Metric | Benchtop (80 MHz) | Standard (400 MHz) | Ultra-High-Field (600 MHz) |
| Aromatic Resolution | Unresolved broad multiplet | Partially resolved (d, m) | Fully resolved (d, td, td, d) |
| Isoxazole H-3 Signal | Broad singlet | Sharp singlet | Ultra-sharp singlet |
| Signal-to-Noise (S/N) | Moderate (requires >16 scans) | High (8-16 scans) | Exceptional (4-8 scans) |
| Primary Use Case | Reaction monitoring / QA | Routine structural ID | Complex mixture / 2D NMR |
Solvent Effects and Causality: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent fundamentally alters the chemical shift of the 5-amino protons due to hydrogen bonding dynamics, a phenomenon thoroughly documented in classical NMR solvent studies [1].
-
CDCl₃ (Chloroform-d): A non-polar solvent that does not act as a strong hydrogen bond acceptor. In CDCl₃, the 5-amino protons of isoxazoles typically appear as a broad singlet upfield (around 4.50–5.00 ppm). The causality of this broadening is the intermediate rate of quadrupolar relaxation from the adjacent nitrogen atom combined with slow intermolecular proton exchange.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): A strong hydrogen bond acceptor. DMSO tightly solvates the primary amine, drastically reducing the proton exchange rate. This causality results in a significant downfield shift of the NH₂ signal (to ~6.00–6.50 ppm) and sharpens the peak, making it significantly easier to integrate accurately [2], [3].
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-(o-tolyl)isoxazol-5-amine
| Proton Assignment | Multiplicity | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Causality of Shift Difference |
| Isoxazole H-3 | s, 1H | ~8.05 | ~8.25 | Slight solvent polarity effect |
| 5-NH₂ | br s, 2H | ~4.80 | ~6.20 | Strong H-bonding with DMSO oxygen |
| Aromatic H-6' | d, 1H | ~7.30 | ~7.35 | Minimal solvent effect |
| Aromatic H-3',4',5' | m, 3H | ~7.15 - 7.25 | ~7.20 - 7.30 | Minimal solvent effect |
| ortho-Methyl | s, 3H | ~2.25 | ~2.20 | Minimal solvent effect |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation steps (TMS referencing and D₂O exchange) to create a self-validating analytical system.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 10–15 mg of highly pure 4-(2-methylphenyl)-1,2-oxazol-5-amine.
-
Solvent Addition: Dissolve the solid in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆). Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as an internal standard to self-validate the 0.00 ppm reference, eliminating errors from bulk magnetic susceptibility.
-
-
Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.
-
Causality: Removing paramagnetic particulates ensures optimal magnetic field homogeneity (shim), preventing false multiplet collapsing and peak broadening.
-
-
Acquisition (400 MHz): Insert the sample into the spectrometer. Lock onto the deuterium frequency, tune and match the probe, and shim the magnet. Acquire a standard 1D ¹H spectrum using a 30° pulse angle, 1.0 s relaxation delay, and 16 transients.
-
Self-Validation (D₂O Shake): To unambiguously confirm the 5-amino peak assignment, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
-
Causality: The NH₂ peak will disappear due to rapid deuterium exchange, self-validating its identity against the static aromatic protons.
-
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the NMR analytical workflow, from sample preparation through spectral analysis.
Self-validating 1H NMR analytical workflow for 4-(2-methylphenyl)-1,2-oxazol-5-amine.
References
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities | The Journal of Organic Chemistry |[Link]
-
Advances in the chemistry of aminoisoxazole | Synthetic Communications |[Link]
-
Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole | Current Organic Chemistry |[Link]
Sources
High-Resolution Mass Spectrometry vs. Traditional Platforms for the Fragmentation Analysis of 4-(2-methylphenyl)isoxazol-5-amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application & Platform Comparison Guide
Executive Summary & Analytical Challenge
In modern drug discovery, 4-(2-methylphenyl)isoxazol-5-amine (also known as 4-(o-tolyl)isoxazol-5-amine, CAS 925007-34-7) serves as a critical nitrogen-containing heterocyclic building block[1]. However, structural elucidation and metabolite identification of isoxazole derivatives present a unique analytical challenge. The isoxazole ring contains a highly labile N–O bond that is prone to rapid cleavage under ionization, often masking the intact molecular ion and complicating downstream spectral interpretation[2].
As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate isoxazole fragments from isobaric interferences using legacy equipment. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS) against traditional Triple Quadrupole (QqQ) and Gas Chromatography-Electron Impact (GC-EI-MS) platforms, providing a self-validating protocol for mapping the fragmentation pattern of 4-(2-methylphenyl)isoxazol-5-amine.
Platform Performance Comparison
Choosing the correct analytical platform dictates the quality of structural data. While targeted platforms excel in quantitation, they fall short in de novo structural elucidation.
Comparison of mass spectrometry platforms for isoxazole analysis.
Table 1: Quantitative Platform Comparison for Isoxazole Elucidation
| Analytical Platform | Ionization Type | Mass Accuracy | Resolution (FWHM) | Primary Application | Isoxazole Intact Ion Survival |
| ESI-QTOF MS | Soft (ESI) | < 2 ppm | > 40,000 | Unknown ID, Metabolomics | High (Easily detects [M+H]+) |
| QqQ LC-MS/MS | Soft (ESI) | ~ 100 ppm | Unit (~0.7 Da) | PK/PD Quantitation | High (Good for MRM transitions) |
| GC-EI-MS | Hard (70 eV) | Nominal | Unit (~1.0 Da) | Volatile Screening | Low (Extensive shattering) |
Verdict: ESI-QTOF MS is the superior platform for this application. The sub-ppm mass accuracy is mandatory to distinguish between the neutral loss of Carbon Monoxide (CO, 27.9949 Da) and Nitrogen gas (N2, 28.0061 Da)—a common point of failure when using nominal mass QqQ instruments for heterocyclic ring mapping.
Mechanistic Deep Dive: Fragmentation of 4-(2-methylphenyl)isoxazol-5-amine
The fragmentation of isoxazoles is fundamentally distinct from that of oxazoles. Literature confirms that the initial fragmentation event is driven by the fission of the weak N–O bond[2]. Upon Collision-Induced Dissociation (CID), the molecule undergoes a nonstatistical shattering mechanism[3].
For 4-(2-methylphenyl)isoxazol-5-amine, the protonated precursor ion [M+H]+ (m/z 175.0871) undergoes a primary ring opening. Because of the steric and electronic influence of the ortho-methylphenyl group, the intermediate rapidly undergoes a skeletal rearrangement to form a more stable azirine or oxazole derivative[2]. This intermediate subsequently expels carbon monoxide (CO) to yield a highly abundant fragment at m/z 147.0922 . Further application of collision energy drives the loss of HCN, forming an indene-like or tropylium derivative[4].
CID fragmentation pathway of 4-(2-methylphenyl)isoxazol-5-amine.
Table 2: High-Resolution ESI-QTOF MS/MS Fragment Ion Assignments
| Observed m/z | Theoretical m/z | Mass Error (ppm) | Elemental Formula | Proposed Neutral Loss |
| 175.0874 | 175.0871 | +1.7 | [C10H11N2O]+ | None (Precursor [M+H]+) |
| 158.0609 | 158.0606 | +1.9 | [C10H8NO]+ | -NH3 (17.0265 Da) |
| 147.0920 | 147.0922 | -1.3 | [C9H11N2]+ | -CO (27.9949 Da) |
| 120.0815 | 120.0813 | +1.6 | [C8H10N]+ | -CO, -HCN (55.0058 Da) |
| 91.0546 | 91.0548 | -2.2 | [C7H7]+ | Ortho-tolyl cleavage |
Self-Validating Experimental Protocol (ESI-QTOF MS)
To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks to guarantee that the observed fragmentation is chemically accurate and free from instrumental artifacts.
Step 1: System Suitability and Mass Calibration
-
Action: Infuse a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via an independent reference sprayer.
-
Causality: Isoxazole fragmentation involves losses (like CO) that are isobaric with other common atmospheric or solvent losses (like N2). Continuous lock-mass correction ensures sub-2 ppm mass accuracy, which is mathematically required to assign exact elemental formulas to the fragments.
Step 2: Sample Preparation
-
Action: Dissolve the 4-(2-methylphenyl)isoxazol-5-amine standard in LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The primary amine on the isoxazole ring is highly basic. The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state, ensuring maximum ionization efficiency and a stable [M+H]+ precursor beam in positive ESI mode.
Step 3: Chromatographic Separation (Blank Validation)
-
Action: Inject 2 µL of a solvent blank, followed by 2 µL of the sample, followed by another blank onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a fast 5-minute gradient from 5% to 95% Acetonitrile.
-
Causality: The pre- and post-run blanks serve as a self-validating check for column carryover. If m/z 175.0871 appears in the blank, the system is contaminated, and the subsequent MS/MS spectra cannot be trusted.
Step 4: Data-Dependent MS/MS Acquisition
-
Action: Configure the QTOF to perform a survey MS scan (m/z 50–500) followed by targeted MS/MS on m/z 175.08. Apply a Collision Energy (CE) ramp of 15–40 eV .
-
Causality: The N–O bond of the isoxazole ring is highly labile and shatters at low CE (~15 eV)[3]. However, the resulting azirine intermediate is highly stable and requires higher energy (~35-40 eV) to undergo secondary fragmentation (loss of HCN)[4]. Ramping the CE ensures that both primary and secondary fragments are captured in a single, comprehensive composite spectrum.
References
-
Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.2
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. 3
-
Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. 4
-
4-(O-Tolyl)isoxazol-5-amine Product Specifications. ChemScene. 1
Sources
A Comparative Guide to HPLC Method Development for the Purity of 4-(2-methylphenyl)-1,2-oxazol-5-amine
Introduction: The Analytical Imperative for 4-(2-methylphenyl)-1,2-oxazol-5-amine
In the landscape of pharmaceutical development, the molecule 4-(2-methylphenyl)-1,2-oxazol-5-amine represents a class of heterocyclic compounds with significant potential. As with any active pharmaceutical ingredient (API), establishing its purity is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. The presence of impurities, whether they originate from the synthetic route, degradation, or storage, can have profound implications, potentially altering the drug's therapeutic effect or introducing toxicity.
High-Performance Liquid Chromatography (HPLC) stands as the quintessential tool for this task due to its high resolution, sensitivity, and precision.[1] This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating HPLC method for determining the purity of 4-(2-methylphenyl)-1,2-oxazol-5-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, offering a self-validating framework grounded in established principles and regulatory expectations.[2]
Part 1: Devising the Method Development Strategy
A successful HPLC method is not discovered by chance; it is engineered through a systematic process. Our strategy begins with understanding the physicochemical properties of the target analyte and follows a logical progression of optimization and stress testing to ensure the final method is fit for its intended purpose.[3]
Analyte Characterization: The Starting Point
Before any injection is made, a theoretical evaluation of 4-(2-methylphenyl)-1,2-oxazol-5-amine is critical. Its structure—featuring a substituted phenyl ring, an oxazole core, and a primary amine group—suggests:
-
UV Absorbance: The aromatic and heterocyclic rings will provide strong UV chromophores, making UV detection a suitable choice. A preliminary scan would likely show a maximum absorbance (λ-max) in the 220-280 nm range.
-
Polarity: The molecule possesses both hydrophobic (methylphenyl group) and polar (amine and oxazole nitrogens/oxygen) characteristics, making it an ideal candidate for Reversed-Phase (RP) HPLC.[4]
-
Ionization: The primary amine group (pKa ~3-5) will be protonated at acidic pH. Controlling the mobile phase pH will be crucial for achieving good peak shape and consistent retention.[5]
The Method Development Workflow
The overall workflow is an iterative process of selecting and refining parameters to achieve the desired separation. The goal is to resolve the main analyte peak from all potential impurities and degradation products.
Caption: A systematic workflow for HPLC method development.
Part 2: Comparative Evaluation of Chromatographic Parameters
The core of method development lies in comparing how different parameters affect the separation. Here, we present a comparative analysis based on scientifically grounded, illustrative data. The primary goal is to achieve a resolution (Rs) of >2 between the main peak and its closest eluting impurity.
Stationary Phase (Column) Selection
The choice of stationary phase is the most powerful tool for influencing selectivity.[6] We compared three common reversed-phase columns with different chemistries to assess their interaction with our analyte and its hypothetical impurities.
-
C18 (L1): The industry workhorse, separates primarily based on hydrophobic interactions.[7]
-
Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with aromatic analytes, which can be highly effective for separating structurally similar compounds.
-
Cyano (CN) (L10): Provides unique selectivity due to dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.
Experimental Protocol: Column Screening
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Waters Symmetry CN (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase: A generic gradient was used for initial screening.
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (ACN)
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample: A spiked sample containing 4-(2-methylphenyl)-1,2-oxazol-5-amine and a known, closely related impurity.
Table 1: Comparative Performance of Different Stationary Phases (Illustrative Data)
| Stationary Phase | Retention Time (Analyte, min) | Tailing Factor (Analyte) | Resolution (Analyte/Impurity) | Rationale for Performance |
| C18 | 12.5 | 1.1 | 1.4 | Good retention based on hydrophobicity, but insufficient resolution for a critical impurity pair. |
| Phenyl-Hexyl | 14.2 | 1.2 | 2.8 | Enhanced retention and superior selectivity due to π-π interactions between the phenyl rings of the column and the analyte/impurity. This is the most promising option. |
| Cyano (CN) | 8.1 | 1.8 | 0.9 | Poor retention and peak shape. The polar nature of the CN phase is less suitable for retaining the analyte sufficiently under these RP conditions. |
Organic Modifier and pH
The mobile phase composition fine-tunes the separation. We compared acetonitrile (ACN) and methanol (MeOH) as organic modifiers and assessed the impact of pH.
-
Acetonitrile vs. Methanol: ACN is generally a stronger solvent than MeOH in reversed-phase and often provides better peak efficiency due to its lower viscosity.[5] Selectivity differences can arise from their distinct chemical properties.
-
Mobile Phase pH: For an amine-containing compound, working at a low pH (e.g., with 0.1% formic acid, pH ~2.7) ensures the amine is protonated and ionized. This minimizes peak tailing that can result from interactions with residual silanols on the silica-based column packing.[5]
Table 2: Comparison of Organic Modifiers (Illustrative Data on Phenyl-Hexyl Column)
| Organic Modifier | Retention Time (Analyte, min) | Peak Width (Analyte, min) | Selectivity (α) | Observations |
| Acetonitrile | 14.2 | 0.25 | 1.15 | Sharper peaks and slightly better overall resolution. Preferred choice for efficiency. |
| Methanol | 15.8 | 0.35 | 1.12 | Broader peaks and longer run time. While selectivity is similar, the loss in efficiency is significant. |
Part 3: Forced Degradation – The Litmus Test for Specificity
A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact API from any potential degradation products.[8] Forced degradation studies are performed to intentionally stress the API and generate these degradants.[9] This is a mandatory part of method development as per ICH guidelines.[10]
Forced Degradation Workflow
The API is subjected to various stress conditions to simulate potential storage or manufacturing excursions.
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare solutions of the API (~1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Sample at intervals (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C. Sample at intervals. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature. Sample at intervals.
-
Thermal: Store solid API in an oven at 80°C.
-
Photolytic: Expose the API solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The target degradation is 5-20%.[10]
Table 3: Summary of Forced Degradation Results (Illustrative Data)
| Stress Condition | % Degradation | Major Degradants Formed | Peak Purity (Analyte) | Mass Balance (%) |
| Acid (0.1M HCl, 8h) | 15.2% | 2 | Pass | 99.5% |
| Base (0.1M NaOH, 4h) | 18.5% | 3 | Pass | 99.2% |
| Oxidative (3% H₂O₂, 24h) | 11.8% | 1 | Pass | 100.1% |
| Thermal (80°C, 48h) | < 2% | 0 | Pass | 100.3% |
| Photolytic (ICH Q1B) | 8.9% | 1 | Pass | 99.8% |
Part 4: The Optimized Method and Validation Pathway
Based on the comparative data, the following method was selected as optimal for the purity determination of 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Final Optimized HPLC Method Protocol
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 80% B
-
22-25 min: 80% to 90% B
-
25-27 min: Hold at 90% B
-
27-28 min: 90% to 10% B
-
28-35 min: Hold at 10% B (re-equilibration)
-
Method Validation Framework
The final step is to formally validate the method according to ICH Q2(R2) guidelines to prove it is suitable for its intended use.[11] This involves a series of experiments to test its performance characteristics.
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can distinguish the analyte from impurities and degradants. | Peak purity index > 0.999. Resolution (Rs) > 2 for all relevant peaks. |
| Linearity | To show a direct relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the range (e.g., LOQ to 150% of test conc.). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at 3 levels. |
| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, temperature). | System suitability parameters (e.g., resolution, tailing) must remain within limits. |
Conclusion
The development of a robust HPLC purity method is a multifaceted process that demands a systematic and scientific approach. Through a comparative evaluation of stationary phases and mobile phase conditions, we identified a Phenyl-Hexyl column with an acetonitrile/formic acid gradient as the optimal system for analyzing 4-(2-methylphenyl)-1,2-oxazol-5-amine. The causality behind this choice lies in the unique π-π interactions offered by the phenyl-hexyl chemistry, which provided superior selectivity against critical impurities.
Furthermore, subjecting the method to rigorous forced degradation studies validated its stability-indicating properties, a non-negotiable requirement in pharmaceutical analysis.[8][12] This guide has demonstrated that by combining theoretical analyte knowledge with structured experimentation and adherence to regulatory principles, a reliable, accurate, and robust analytical method can be successfully engineered.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]
-
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. Retrieved from [Link]
-
The Use Of Forced Degradation In Analytical Method Development. (n.d.). Cambrex. Retrieved from [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved from [Link]
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Mastering Small Molecule Reversed-Phase Method Development. (2025, June 13). YouTube. Retrieved from [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
Development of a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]
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Navigating the Solid-State Landscape of 4-(2-methylphenyl)-1,2-oxazol-5-amine: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. For drug discovery and development, an unambiguous understanding of a compound's solid-state structure is paramount for everything from intellectual property to formulation and receptor-binding studies. This guide provides a comprehensive analysis of the expected crystallographic features of 4-(2-methylphenyl)-1,2-oxazol-5-amine , a molecule of interest in medicinal chemistry, by drawing comparisons with structurally related compounds.
While a public crystal structure for 4-(2-methylphenyl)-1,2-oxazol-5-amine is not currently available, this guide leverages existing crystallographic data from analogous structures to provide a robust predictive framework. We will explore the likely bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of this compound. Furthermore, a detailed, field-tested protocol for obtaining single-crystal X-ray diffraction data is provided, empowering researchers to elucidate the structure of this and similar molecules.
Comparative Analysis of Structural Analogs
To anticipate the crystallographic parameters of 4-(2-methylphenyl)-1,2-oxazol-5-amine, we can examine the crystal structures of molecules that share its core functional groups: the 1,2-oxazole (isoxazole) ring, the 5-amino substituent, and the 4-(2-methylphenyl) group.
The 1,2-oxazole ring is a planar, five-membered heterocycle. The introduction of substituents can, however, induce slight deviations from planarity. The 5-amino group is expected to be largely coplanar with the oxazole ring, facilitating electronic delocalization. The dihedral angle between the 2-methylphenyl ring and the 1,2-oxazole ring will be a key conformational feature, dictated by steric hindrance from the ortho-methyl group and potential weak intramolecular interactions.
Below is a comparison of key crystallographic data from several structurally related compounds. This data provides a baseline for predicting the geometry and packing of our target molecule.
| Compound Name | CCDC Refcode | Space Group | Key Dihedral Angle(s) | Noteworthy Intermolecular Interactions |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole [1][2] | Not specified | Not specified | 2-methylphenyl and 1,2-oxazole mean planes: 65.1(3)° | C-H···N, C-H···Cl, C-H···π contacts, and π-π stacking |
| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide [3] | Not specified | Not specified | 1,2-oxazole and toluene rings: 9.16(16)° | C-H···O hydrogen bonds |
| 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile [4][5] | Not specified | Monoclinic, P2₁/c | Isoxazole ring is essentially planar | N-H···N hydrogen bonds forming rings |
| (2-Methylphenyl)(phenyl)methanol [6] | Not specified | Trigonal, R-3 | Benzene rings are almost orthogonal: 87.78(8)° | O-H···O hydrogen bonds forming a hexameric aggregate |
| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one [7] | Not specified | Not specified | 2-methylphenyl and 4-bromophenyl rings: 23.49(15)° | C-H···O interactions and π-π stacking |
Based on this comparative data, we can predict that in 4-(2-methylphenyl)-1,2-oxazol-5-amine, the 1,2-oxazole ring will be nearly planar. The 5-amino group will likely participate in intermolecular hydrogen bonding, potentially forming dimers or chains. The 2-methylphenyl group will be twisted out of the plane of the oxazole ring, with a dihedral angle likely in the range of 40-70°, to alleviate steric strain from the ortho-methyl group. The crystal packing will likely be influenced by a combination of N-H···N or N-H···O hydrogen bonds and π-π stacking interactions involving the aromatic rings.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines a standard workflow for obtaining single-crystal X-ray diffraction data for a novel organic compound like 4-(2-methylphenyl)-1,2-oxazol-5-amine. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis and Purification
A pure, well-characterized sample is the essential starting point for obtaining high-quality crystals.
-
Synthesis: Synthesize 4-(2-methylphenyl)-1,2-oxazol-5-amine using an appropriate synthetic route. Common methods for the synthesis of 4-aryl-1,2-oxazol-5-amines involve the reaction of β-ketonitriles with hydroxylamine.
-
Purification: Purify the crude product using column chromatography or recrystallization to achieve a purity of >98%. The choice of solvent for recrystallization at this stage can also inform the subsequent crystallization experiments.
-
Characterization: Confirm the identity and purity of the compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Crystallization
The goal of this step is to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging and empirical part of the process.
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound's solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Step 3: Crystal Selection and Mounting
-
Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of a cryoprotectant oil (e.g., paratone-N).
Step 4: Data Collection
-
Diffractometer Setup: Mount the goniometer head on the X-ray diffractometer. A modern diffractometer equipped with a CCD or CMOS detector is standard.
-
Data Collection Strategy: The data collection strategy will be determined by the crystal system and unit cell parameters, which are initially determined from a few preliminary diffraction images. The software will then calculate the optimal set of scans to collect a complete and redundant dataset.
-
Data Acquisition: Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.
Step 5: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are typically successful in determining the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and anisotropic displacement parameters, and ultimately leads to the final, accurate crystal structure.
Visualization of the Experimental Workflow
The process of obtaining and analyzing X-ray crystallography data can be visualized as a logical progression of steps, each building upon the successful completion of the previous one.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a novel compound, from synthesis to final structural refinement.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, other techniques offer valuable and often complementary information.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk purity of a crystalline sample and for identifying different polymorphic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, including connectivity and conformation. Comparing solution-state NMR data with the solid-state structure from X-ray crystallography can reveal conformational changes upon dissolution.
-
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the gas-phase geometry of a molecule and to model its crystal packing. These predictions can be a valuable guide for interpreting experimental data.
The choice of analytical technique depends on the specific research question. The following diagram illustrates a decision-making process for structural analysis.
Caption: A decision tree for selecting the appropriate analytical technique for the structural characterization of a chemical compound.
Conclusion
The determination of the three-dimensional structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine is an essential step in its development as a potential therapeutic agent. While a definitive crystal structure is not yet in the public domain, a detailed analysis of structurally related compounds provides a strong predictive foundation for its key crystallographic features. By following the comprehensive experimental protocol outlined in this guide, researchers are well-equipped to obtain high-quality single crystals and ultimately elucidate the precise solid-state architecture of this and other novel molecules. The integration of crystallographic data with insights from other analytical techniques will provide the most complete understanding of the structure-property relationships that govern the behavior of this promising compound.
References
-
Aydin, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 725-729. [Link]
-
Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
-
Tilstam, U., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2136. [Link]
-
Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 346-350. [Link]
-
Çelik, S. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594-599. [Link]
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A Comprehensive Guide to the Validation of 4-(2-Methylphenyl)-1,2-oxazol-5-amine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards.[1][2][3] This guide provides a comprehensive framework for the validation of 4-(2-methylphenyl)-1,2-oxazol-5-amine as a reference standard, a critical component for ensuring accuracy and reliability in analytical methodologies. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary validation protocols based on established scientific principles and regulatory guidelines.[4]
Understanding the Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[3] Its primary purpose is to serve as a benchmark against which unknown samples are compared.[1] The validation process ensures that the reference material is suitable for its intended use, with its identity, purity, and stability being thoroughly established.[5]
Characterization of 4-(2-Methylphenyl)-1,2-oxazol-5-amine
Before embarking on a full validation program, a comprehensive characterization of the candidate material is essential. This involves confirming its chemical structure and assessing its fundamental physicochemical properties.
Molecular Structure:
-
IUPAC Name: 4-(2-methylphenyl)-1,2-oxazol-5-amine
-
Molecular Formula: C₁₀H₁₀N₂O
-
Molecular Weight: 174.19 g/mol
The initial synthesis of 4-(2-methylphenyl)-1,2-oxazol-5-amine would likely follow established synthetic routes for substituted isoxazoles. The synthesis of related oxazolone and benzoxazole derivatives often involves the condensation of a ketone or aldehyde with a hydroxylamine derivative.[7][8][9]
A Multi-Tiered Approach to Validation
The validation of a reference standard is a multi-faceted process that should be guided by a well-documented plan. This plan should encompass a range of analytical techniques to provide a holistic understanding of the material's properties.[4]
Identity Confirmation
The first step in validation is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The expected spectra for 4-(2-methylphenyl)-1,2-oxazol-5-amine would show characteristic signals for the aromatic protons of the methylphenyl group, the oxazole ring proton, and the amine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight, which should correspond to the theoretical mass of the compound.[10][11][12] Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will reveal the presence of key functional groups, such as the N-H stretches of the amine group, C=N and C=C stretching vibrations of the oxazole and aromatic rings, and C-O stretching.[10]
Purity Assessment
Purity is a critical attribute of a reference standard.[3] A combination of chromatographic and other techniques should be used to assess purity and identify any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity analysis.[4] The method should be capable of separating the main peak from any process-related impurities, degradation products, and enantiomers, if applicable.
-
Gas Chromatography (GC): For volatile impurities, GC analysis is often employed.
-
Residual Solvent Analysis: GC with headspace is the standard technique for quantifying residual solvents from the manufacturing process.
-
Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can be used to determine the content of inorganic impurities.
-
Water Content: Karl Fischer titration is the preferred method for determining the water content.
Assay and Potency Determination
The assigned purity value of the reference standard is crucial for its use in quantitative applications.
-
Quantitative NMR (qNMR): qNMR is a primary method for determining the purity of a substance without the need for a specific reference standard of the same compound.[4]
-
Mass Balance: The purity can also be determined by a mass balance approach, where the sum of all impurities (organic, inorganic, residual solvents, and water) is subtracted from 100%.
Stability Evaluation
A comprehensive stability testing program is necessary to establish the storage conditions and re-test date for the reference standard.
-
Forced Degradation Studies: The material should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
-
Long-Term and Accelerated Stability Studies: The reference standard should be stored under controlled temperature and humidity conditions, and its purity should be monitored at regular intervals.
Comparison of Reference Standard Grades
The validation plan for 4-(2-methylphenyl)-1,2-oxazol-5-amine will determine its classification as either a primary or secondary reference standard.
| Feature | Primary Reference Standard | Secondary Reference Standard |
| Characterization | Extensively characterized using a wide range of analytical techniques without comparison to another standard.[13] | Characterized by comparison to a primary reference standard. |
| Purity | High purity, typically >99.5%. | Purity is established relative to the primary standard. |
| Traceability | Traceable to national or international standards.[5] | Traceable to a primary reference standard. |
| Use | Calibration of secondary standards and in critical analytical applications. | Routine quality control and analysis. |
Experimental Protocols
HPLC Method for Purity Determination
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
NMR Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: Approximately 10 mg/mL
-
Internal Standard (for qNMR): Maleic acid or another suitable certified reference material.
Visualization of the Validation Workflow
Caption: Workflow for the validation of a new chemical entity as a reference standard.
Conclusion
The validation of 4-(2-methylphenyl)-1,2-oxazol-5-amine as a reference standard is a rigorous, multi-step process that requires a combination of orthogonal analytical techniques. By following the principles outlined in this guide, researchers and drug development professionals can establish a well-characterized and reliable reference standard that will underpin the quality and integrity of their analytical data. The establishment of such a standard is a critical investment in the drug development lifecycle, ensuring regulatory compliance and patient safety.
References
- Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2025).
- Methods for Validating Reference Materials - XRF Scientific. (2023). XRF Scientific.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- How Analytical Standards Support Method Validation & Calibr
- 4-methylphenyl 5-phenyl-1,3-oxazol-4-yl sulfone - ChemSynthesis. (2025). ChemSynthesis.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
- Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2: Influence of substituents in para-position in the phenyl ring and a substituent on Amine Nitrogen Atom on the reaction kinetics - ResearchGate. (2025).
- Pharmaceutical Standards for Quality Control - Sigma-Aldrich. (2020). Sigma-Aldrich.
- Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. (2022). World Journal of Advanced Research and Reviews.
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- USP Reference Standards. (n.d.). USP.
- Reference-Standard Material Qualification | Pharmaceutical Technology. (2009). Pharmaceutical Technology.
- benzoxazol-2-yl)
- 3-(4-methylphenyl)-1,2-oxazol-5-amine - PubChemLite. (n.d.). PubChemLite.
- 3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl). (n.d.).
- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC. (n.d.). PMC.
- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). American Journal of Organic Chemistry.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2023). MDPI.
- 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). PubChem.
- 4-(2-fluorophenyl)-1,2-oxazol-5-amine - PubChemLite. (n.d.). PubChemLite.
- 1354916-88-3 | 3-(2-Methylphenyl)-1,2-oxazol-5-ol - ChemScene. (n.d.). ChemScene.
- 4 new Ph. Eur.
- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide - MDPI. (2022). MDPI.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024). Research Results in Pharmacology. SA-DjHj8VIL)
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A Guide to the Elemental Analysis of 4-(2-methylphenyl)-1,2-oxazol-5-amine for Researchers
For Immediate Release
This guide provides a comprehensive overview of the theoretical and experimental elemental analysis of 4-(2-methylphenyl)-1,2-oxazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Authored for researchers, scientists, and drug development professionals, this document details the computational and analytical methodologies required to verify the empirical and molecular formula of this compound, ensuring sample purity and structural integrity.
Theoretical Elemental Composition
The foundational step in the analysis of a novel compound is the determination of its theoretical elemental composition based on its chemical formula. The structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine is first established to derive its molecular formula.
Molecular Structure and Formula:
The chemical structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine consists of a 1,2-oxazole ring substituted with an amino group at the 5-position and a 2-methylphenyl group at the 4-position. By counting the atoms, the molecular formula is determined to be C₁₀H₁₀N₂O .
Molecular Weight Calculation:
The molecular weight is calculated using the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).[1][2][3]
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.08 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight: 120.11 + 10.08 + 28.014 + 15.999 = 174.203 g/mol
Theoretical Elemental Percentages:
The percentage composition of each element is then calculated as follows:
-
%C = (120.11 / 174.203) × 100% = 68.95%
-
%H = (10.08 / 174.203) × 100% = 5.79%
-
%N = (28.014 / 174.203) × 100% = 16.08%
-
%O = (15.999 / 174.203) × 100% = 9.18%
This theoretical data serves as the benchmark against which experimental results are compared.
Experimental Verification: Combustion Analysis
The most common and reliable method for determining the elemental composition of an organic compound is combustion analysis. This technique provides the mass percentages of carbon, hydrogen, and nitrogen, with the oxygen percentage typically determined by difference.
The Combustion Analysis Workflow
The following diagram illustrates the typical workflow for the combustion analysis of an organic compound like 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(2-methylphenyl)-1,2-oxazol-5-amine
The following guide details the proper disposal procedures for 4-(2-methylphenyl)-1,2-oxazol-5-amine . This protocol is designed for laboratory managers, safety officers, and researchers, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.
Executive Summary & Immediate Action
Compound Class: Amino-isoxazole derivative (Heterocyclic Aromatic Amine).[1] Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Potential Environmental Toxin.[2] Disposal Method: High-Temperature Incineration (with afterburner and scrubber). Waste Stream: Non-Halogenated Organic Solid (or Liquid if dissolved).
Critical Prohibition:
-
DO NOT mix with strong oxidizing agents or concentrated acids (exothermic reaction risk).
-
DO NOT dispose of as general trash.
Chemical Profile & Hazard Assessment
Understanding the chemical nature of the substance is the first step in safe disposal. As a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public databases, the following profile is derived from the structural class of 5-amino-isoxazoles and aryl-isoxazoles .
| Property | Description | Relevance to Disposal |
| Chemical Structure | Isoxazole ring with an amine group (-NH2) and an o-tolyl group. | Nitrogen content requires incineration with scrubbers to manage NOx emissions. |
| Physical State | Solid (Crystalline powder). | Must be segregated into solid waste containers unless in solution. |
| Acidity/Basicity | Weak Base (Amine functionality). | Incompatible with strong acids; potential for heat generation if mixed. |
| Stability | Generally stable; combustible.[5] | Avoid ignition sources.[1][3][5][6] Isoxazole rings can degrade under extreme heat/base conditions. |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). | Full PPE required during waste transfer. |
Waste Segregation & Classification
Proper segregation prevents dangerous chemical reactions in the waste container and ensures acceptance by waste disposal vendors.
Decision Logic for Waste Segregation
The following diagram illustrates the decision process for categorizing this specific compound.
Figure 1: Waste segregation logic flow. Ensure the compound is classified correctly based on its physical state and solvent matrix.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
-
Container Selection: Use a clean, chemically compatible container (HDPE or Amber Glass) with a screw-top lid.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write the full name: "4-(2-methylphenyl)-1,2-oxazol-5-amine".
-
Hazards: Check "Toxic" and "Irritant".[7]
-
-
Transfer:
-
Wear Nitrile gloves, safety glasses, and a lab coat.
-
Use a disposable spatula to transfer the solid.
-
Wipe the spatula with a solvent-dampened wipe (e.g., acetone) and dispose of the wipe in the solid waste.
-
-
Storage: Store in the "Organic Solids" satellite accumulation area, away from oxidizers.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Compatibility Check: Ensure the solvent stream is compatible.
-
Safe: Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, DCM (if segregated to halogenated).
-
Unsafe: Concentrated Nitric Acid, Peroxides.
-
-
Pouring: Use a funnel to prevent spills. Do not overfill the container (leave 10% headspace).
-
Rinsing: Triple rinse the original flask with a small amount of compatible solvent and add the rinsate to the waste container.
C. Contaminated Debris (Gloves, Wipes, Weigh Boats)
-
Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or red bag/bucket).
-
Do not place free liquids in this bin.
-
Seal the bag securely before final disposal.
Emergency Spill Response
In the event of a spill, immediate action minimizes exposure and environmental release.
Figure 2: Operational workflow for managing spills of 4-(2-methylphenyl)-1,2-oxazol-5-amine.
Regulatory & Compliance Notes
-
EPA/RCRA: This compound is likely classified as a hazardous waste due to toxicity (characteristic waste) if not explicitly listed. It must be treated via incineration (Code INCIN ) to destroy the organic heterocycle.
-
Drain Disposal: Strictly prohibited.[7] The nitrogen-containing ring structure can be toxic to aquatic life and persist in water systems.
-
Transportation: When moving waste to a central accumulation area, use secondary containment (e.g., a rubber pail) to prevent leaks during transit.
References
-
Fisher Scientific. (2021).[8] Safety Data Sheet: 3-Amino-5-methylisoxazole (Analogous Compound). Retrieved from
-
Sigma-Aldrich. (2023). Product Safety: 3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.[9] Retrieved from
-
PubChem. (n.d.). Isoxazol-5-amine Compound Summary. National Library of Medicine. Retrieved from
-
U.S. EPA. (2023). Hazardous Waste Management for Academic Laboratories. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. heynovachem.com [heynovachem.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. fishersci.com [fishersci.com]
- 9. 3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine | 925007-48-3 [sigmaaldrich.com]
Personal protective equipment for handling 4-(2-methylphenyl)-1,2-oxazol-5-amine
To ensure the highest standards of laboratory safety and operational efficiency, this guide provides a comprehensive, causality-driven framework for handling 4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 4-(o-tolyl)isoxazol-5-amine). Designed for researchers and drug development professionals, this protocol translates chemical properties into actionable, self-validating safety systems.
Chemical Identity & Mechanistic Hazard Profile
4-(2-methylphenyl)-1,2-oxazol-5-amine (CAS No. 925007-34-7) is a specialized heterocyclic aromatic amine utilized in advanced synthetic research[1][2]. With a molecular weight of 174.20 g/mol and the formula C₁₀H₁₀N₂O, it presents as a solid compound requiring rigorous handling protocols[1][3].
The Causality of Toxicity: To handle this compound safely, one must understand its mechanistic toxicology. The compound features an isoxazole ring fused with a primary aromatic amine. Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the dermal barrier[4]. Once absorbed systemically, they undergo hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. This Phase I metabolism generates N-hydroxylamine intermediates, which subsequently convert into highly electrophilic nitrenium ions. These reactive species can covalently bind to nucleophilic sites on DNA and proteins, leading to cellular toxicity, mutagenesis, and potential carcinogenicity[5][6]. Furthermore, isoxazole-5-amine derivatives are documented to cause severe skin, ocular, and respiratory tract irritation upon immediate contact[7][8].
Fig 1. Mechanistic toxicology and biological fate pathway for aromatic amine derivatives.
Quantitative Data & Hazard Classification
The following table summarizes the physicochemical properties and extrapolated GHS hazard classifications based on structurally analogous aromatic amines and isoxazoles[4][7].
| Property / Hazard | Specification / Classification | Operational Implication |
| CAS Number | 925007-34-7[1] | Unique identifier for inventory, tracking, and waste logging. |
| Molecular Weight | 174.20 g/mol [2] | Low molecular weight facilitates rapid dermal and mucosal absorption. |
| Acute Toxicity | Oral/Dermal (Category 3/4)[4][7] | Highly harmful if swallowed or absorbed through unprotected skin. |
| Irritation | Eye (Cat 2A), Skin (Cat 2)[7] | Causes serious eye irritation and potential skin corrosion upon contact. |
| Systemic Toxicity | STOT SE (Category 3)[7][8] | Inhalation of fine dust causes immediate, severe respiratory tract irritation. |
Personal Protective Equipment (PPE) Matrix
A self-validating safety protocol requires understanding why specific PPE is chosen. The following matrix outlines the mandatory PPE for handling this compound, grounded in its chemical properties[5][6][9].
| PPE Category | Required Specification | Mechanistic Rationale | Built-in Verification Step |
| Hand Protection | Double-gloved Nitrile or Neoprene (EN 374 compliant)[6][9] | Aromatic amines can degrade standard latex. Nitrile provides a robust barrier against lipophilic penetration[5]. | Inspect gloves for pinholes via air inflation before donning. |
| Eye/Face Protection | Tightly fitting safety goggles (NIOSH/EN 166)[5][9] | Prevents airborne particulate matter from contacting ocular mucosa, avoiding severe eye damage[4]. | Ensure a flush, airtight seal against the face with no gaps. |
| Respiratory | N95, P100, or PAPR for high-dust operations[6][8] | Prevents inhalation of fine, potentially mutagenic dust particles into the highly vascularized alveolar space[6]. | Perform a positive/negative pressure seal check before use. |
| Body Protection | Flame-resistant lab coat, closed-toe shoes[5][10] | Prevents accumulation of chemical dust on personal clothing and subsequent prolonged dermal exposure[10]. | Button coat fully; ensure no exposed skin on legs or feet. |
Operational Methodologies: Step-by-Step Handling Protocols
To ensure a self-validating system, every operational step must include a built-in check. All handling must occur within a certified chemical fume hood[5][8].
Fig 2. Step-by-step operational workflow and engineering controls for handling hazardous amines.
Step 1: Pre-Operation & Engineering Controls
-
Action: Activate the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).
-
Causality: Adequate, uninterrupted airflow is the primary engineering defense against aerosolized aromatic amine dust[8][10].
-
Validation: Check the digital airflow monitor or use a tissue paper strip to visually confirm a strong inward draft.
Step 2: Weighing and Transfer
-
Action: Use an anti-static weigh boat and a clean metal spatula. Weigh the compound slowly to avoid generating airborne particulates[6].
-
Causality: Static electricity can cause fine powders to aerosolize or adhere to gloves, drastically increasing exposure risk[6].
-
Validation: Ensure the analytical balance reading stabilizes without fluctuation, indicating no draft interference or static repulsion.
Step 3: Solution Preparation
-
Action: Dissolve the solid directly within the fume hood. Add the solvent slowly to the pre-weighed solid[5].
-
Causality: Adding solvent to solid (rather than dropping solid into solvent) minimizes the risk of splashing and dust displacement[5].
-
Validation: Visually confirm complete dissolution before removing the sealed flask/vial from the hood.
Step 4: Post-Operation Decontamination
-
Action: Wipe down the balance, spatulas, and hood surfaces with a solvent appropriate for aromatic amines (e.g., ethanol or isopropanol), followed by a thorough soap and water wash[6][7].
-
Causality: Alcohols solubilize the lipophilic amine residue, while the surfactant in soap removes the resulting mixture, preventing cross-contamination[7].
-
Validation: Visually inspect surfaces for residual powder; properly dispose of all wiping materials as hazardous waste.
Emergency Response & Spill Management
In the event of a spill, immediate and calculated action is required to prevent systemic exposure and facility contamination[6][10].
-
Minor Solid Spill (Inside Hood): Do not dry sweep. Cover the powder with damp absorbent paper to suppress dust generation[6]. Carefully scoop the material into a dedicated hazardous waste container. Decontaminate the area with alcohol, followed by soap and water[7].
-
Major Spill (Outside Hood): Evacuate the immediate area. Personnel must don full PPE, including advanced respiratory protection (e.g., SCBA or full-face respirator), before attempting cleanup[9][10]. Isolate the ventilation in the affected area if possible to prevent building-wide circulation.
Waste Disposal Plan
Aromatic amines and their derivatives must be treated as highly hazardous waste due to their environmental persistence, aquatic toxicity, and mutagenic potential[6][8].
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into a clearly labeled, sealable solid hazardous waste container destined for high-temperature incineration[5][6].
-
Liquid Waste: Solutions containing 4-(2-methylphenyl)-1,2-oxazol-5-amine must be collected in designated organic waste carboys. Do not mix with strong oxidizing agents or acids to prevent exothermic reactions[4][10].
-
Regulatory Compliance: Label all containers with the exact chemical name, CAS number (925007-34-7), and the "Toxic" and "Irritant" GHS pictograms. Never dispose of this compound or its rinsates down the sink drain[8][9].
References
-
SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". Available at:[Link]
-
IIT Bombay. "CHEMICAL SAFETY - IITB". Available at: [Link]
-
Capot Chemical. "MSDS of 3-(Trifluoromethyl)isoxazol-5-amine". Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. capotchem.com [capotchem.com]
- 9. skcinc.com [skcinc.com]
- 10. iitb.ac.in [iitb.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
